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Core Science & Biosynthesis

Foundational

what is the chemical structure of 8-fluoro-5-hydroxy-1H-quinolin-2-one

An In-depth Technical Guide to 8-fluoro-5-hydroxy-1H-quinolin-2-one This guide provides a comprehensive technical overview of 8-fluoro-5-hydroxy-1H-quinolin-2-one, a heterocyclic compound of interest to researchers in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 8-fluoro-5-hydroxy-1H-quinolin-2-one

This guide provides a comprehensive technical overview of 8-fluoro-5-hydroxy-1H-quinolin-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical structure, physicochemical properties, potential synthetic pathways, and the broader biological context of its structural class, providing field-proven insights grounded in authoritative references.

Core Molecular Identity and Structure

8-fluoro-5-hydroxy-1H-quinolin-2-one is a substituted derivative of the quinolin-2-one scaffold. The quinolin-2-one core, also known as carbostyril, consists of a fused benzene ring and a 2-pyridone moiety.[1] This particular derivative is functionalized with a fluorine atom at the 8th position and a hydroxyl group at the 5th position, modifications that are critical for modulating its electronic properties, lipophilicity, and potential biological interactions.

The formal IUPAC name for this compound is 8-fluoro-5-hydroxy-1,2-dihydroquinolin-2-one.[2] It exists in tautomeric equilibrium with its 2,5-dihydroxy-8-fluoroquinoline form, though studies on the parent quinolin-2-one scaffold have shown that the keto (lactam) form is predominantly favored in both non-aqueous and solid states.[1]

Chemical Identifiers

A precise understanding of a compound begins with its unique identifiers, which are crucial for database searches and regulatory compliance.

IdentifierValueSource
CAS Number 1883750-00-2[2][3][4]
Molecular Formula C₉H₆FNO₂[3]
Molecular Weight 179.15 g/mol [2]
IUPAC Name 8-fluoro-5-hydroxy-1,2-dihydroquinolin-2-one[2]
Canonical SMILES O=C1C=CC2=C(O)C=CC(F)=C2N1[2]
InChI Key JRMDMFMYUDHASZ-UHFFFAOYSA-N[2][4]
Structural Visualization

The 2D structure of 8-fluoro-5-hydroxy-1H-quinolin-2-one highlights the arrangement of the fused rings and the positions of the key functional groups.

Caption: 2D Chemical Structure of 8-fluoro-5-hydroxy-1H-quinolin-2-one.

Physicochemical and Safety Profile

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueNotes
Purity ≥98%As commonly supplied by chemical vendors.[2][3][4]
LogP 1.436A measure of lipophilicity, indicating moderate membrane permeability.[2]
Hydrogen Bond Donors 2The -OH and -NH groups can donate hydrogen bonds.[2]
Hydrogen Bond Acceptors 3The carbonyl oxygen, hydroxyl oxygen, and ring nitrogen can accept hydrogen bonds.[2]
Storage Temperature Ambient StorageIndicates stability under standard laboratory conditions.[4]
Safety Information

While specific safety data for the fluorinated title compound is not detailed, the hazard profile of the parent compound, 5-hydroxyquinolin-2(1H)-one, provides a useful surrogate for handling and safety precautions.[5]

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Signal Word : Warning.[4]

  • Precautionary Measures : Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and handling in a well-ventilated area.[4]

Synthesis and Experimental Protocols

The Skraup synthesis is a classical and industrially relevant method for creating the quinoline core.[7][8] A modified version of this reaction, starting from 2-amino-3-fluorophenol, would be a rational starting point.

Proposed Synthetic Workflow

workflow cluster_0 Core Synthesis via Modified Skraup Reaction cluster_1 Conversion to Quinolin-2-one A 2-Amino-3-fluorophenol (Starting Material) C Cyclization & Dehydrogenation A->C Reacts with B Glycerol, Oxidizing Agent (e.g., nitrobenzene), H₂SO₄ B->C D 8-Fluoro-5-hydroxyquinoline C->D E Oxidation Reaction D->E Subjected to F 8-Fluoro-5-hydroxy-1H-quinolin-2-one (Final Product) E->F

Caption: Proposed synthetic workflow for 8-fluoro-5-hydroxy-1H-quinolin-2-one.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual guide based on established chemical principles. Researchers must optimize conditions and validate all steps.

  • Reaction Setup : To a cooled, stirred solution of concentrated sulfuric acid, cautiously add 2-amino-3-fluorophenol.

  • Addition of Reagents : Slowly add glycerol, followed by a mild oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

    • Causality: Sulfuric acid acts as a catalyst and a dehydrating agent. Glycerol dehydrates to form acrolein, which undergoes a Michael addition with the aminophenol. The oxidizing agent facilitates the final aromatization to the quinoline ring.[7][8]

  • Heating and Cyclization : Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Once the reaction is complete, cool the mixture and pour it onto ice. Neutralize carefully with a base (e.g., NaOH solution) to precipitate the crude 8-fluoro-5-hydroxyquinoline. Filter, wash with water, and dry the solid.

  • Oxidation to Quinolin-2-one : The conversion of the resulting hydroxyquinoline to the quinolin-2-one is a critical step. While various methods exist for related structures, a specific, reliable method for this transformation would need to be developed, potentially involving selective oxidation.

  • Purification : Purify the final product using column chromatography on silica gel or recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to achieve the desired purity.

    • Self-Validation: The identity and purity of the final compound must be confirmed through rigorous spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) and compared against expected values.[9]

Biological Significance and Therapeutic Potential

While direct biological data for 8-fluoro-5-hydroxy-1H-quinolin-2-one is scarce, the therapeutic potential of its parent scaffolds, 8-hydroxyquinoline (8-HQ) and quinolin-2(1H)-one , is well-documented.[1][10] These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they can serve as versatile templates for developing ligands for diverse biological targets.[11]

The 8-Hydroxyquinoline Moiety: A Potent Metal Chelator

The defining characteristic of the 8-HQ scaffold is its ability to act as a potent, bidentate chelating agent for a wide range of metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[12][13] This activity is responsible for many of its biological effects.

  • Antimicrobial and Antifungal Activity : 8-HQ derivatives disrupt microbial growth by sequestering essential trace metals required for microbial enzyme function.[12][13]

  • Anticancer Activity : The anticancer mechanism is often linked to metal chelation. 8-HQ-metal complexes can be more lipophilic than the parent molecule, allowing for enhanced cellular uptake. Inside cancer cells, these complexes can generate cytotoxic reactive oxygen species (ROS), leading to DNA damage and apoptosis.[7][12]

  • Neuroprotection : Dysregulation of metal ion homeostasis is implicated in neurodegenerative diseases like Alzheimer's. 8-HQ derivatives are being investigated for their ability to restore this balance in the brain.[7][10]

cluster_0 Mechanism of Action HQ 8-Hydroxyquinoline Derivative Complex Lipophilic 8-HQ-Metal Complex HQ->Complex Chelates Metal Metal Ion (Cu²⁺, Fe²⁺) Metal->Complex Membrane Cancer Cell Membrane Complex->Membrane Penetrates ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Catalyzes Apoptosis DNA Damage & Apoptosis ROS->Apoptosis Induces

Caption: Metal chelation mechanism of 8-hydroxyquinoline derivatives in cancer cells.

The Quinolin-2-one Moiety: A Scaffold for Diverse Targets

The quinolin-2-one core is present in numerous pharmacologically active compounds. Notably, analogues of 8-hydroxyquinolin-2(1H)-one have been designed and synthesized as potent and selective β2-adrenoceptor agonists .[14] These compounds are used as bronchodilators for treating chronic respiratory diseases like asthma and COPD.[1][14] The specific substitutions on the quinolinone ring are critical for achieving high affinity and selectivity for the β2-receptor.

The presence of both the 8-hydroxy and 5-hydroxy groups on the quinolin-2-one scaffold of the title compound suggests it could be a valuable building block for creating novel therapeutics that combine the metal-chelating properties of the 8-HQ system with the receptor-binding potential of the quinolin-2-one core.

Spectroscopic Characterization Guide

Structural elucidation of novel compounds like 8-fluoro-5-hydroxy-1H-quinolin-2-one relies on a combination of spectroscopic techniques. Below are the expected characteristics and a general protocol for data acquisition.

Expected Spectroscopic Data

Based on analyses of similar structures, the following spectral features would be anticipated.[9][15][16][17]

TechniqueExpected Features
¹H NMR - A broad singlet for the N-H proton (>10 ppm).- A singlet for the phenolic O-H proton.- Distinct aromatic signals (doublets, triplets, or multiplets) between 6.5-8.5 ppm, with coupling patterns influenced by the fluoro and hydroxyl substituents.- Two doublets for the H-3 and H-4 protons of the pyridone ring.
¹³C NMR - A signal for the carbonyl carbon (C=O) around 160-170 ppm.- Aromatic carbon signals between 110-150 ppm.- Carbon signals directly attached to fluorine will show characteristic C-F coupling.
FTIR (cm⁻¹) - A broad N-H stretching band around 3200-3000 cm⁻¹.- A broad O-H stretching band around 3400-3200 cm⁻¹.- A strong C=O (lactam) stretching band around 1660-1680 cm⁻¹.- C=C aromatic stretching bands around 1600-1450 cm⁻¹.- A C-F stretching band around 1200-1000 cm⁻¹.
Mass Spec (MS) - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (179.15).
General Protocol for NMR Data Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and show exchangeable protons (-NH, -OH).

  • Instrument Setup (400 MHz+ Spectrometer) :

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a sharp solvent peak.

  • ¹H NMR Acquisition :

    • Acquire a standard one-pulse proton spectrum.

    • Set an appropriate spectral width (~16 ppm) and relaxation delay (1-2 s).

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (~240 ppm).

    • A longer relaxation delay (2-5 s) and a significantly higher number of scans (≥1024) are required due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

References

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • 5-hydroxyquinolin-2(1H)-one. PubChem. [Link]

  • Wang, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

  • Saadeh, H. A., et al. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. [Link]

  • Supporting information for a study on 5-(hydroxyimino)quinolin-8-one. The Royal Society of Chemistry. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • 8-Hydroxyquinoline. Wikipedia. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]

  • Wang, D., et al. (2015). 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. ResearchGate. [Link]

  • Skonieczny, K., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • 8-hydroxyquinoline. AERU, University of Hertfordshire. [Link]

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Preservative Solutions. [Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]

  • Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate. [Link]

Sources

Exploratory

8-fluoro-5-hydroxy-1H-quinolin-2-one CAS 1883750-00-2 physical properties

An In-Depth Technical Guide to 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS 1883750-00-2) Authored by: Gemini, Senior Application Scientist Introduction The quinolin-2-one scaffold is a prominent heterocyclic motif in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS 1883750-00-2)

Authored by: Gemini, Senior Application Scientist

Introduction

The quinolin-2-one scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its unique electronic and structural properties make it a privileged scaffold in drug discovery. This guide focuses on a specific derivative, 8-fluoro-5-hydroxy-1H-quinolin-2-one, a molecule of interest for researchers in drug development. The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 5-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, thereby modulating its biological activity and pharmacokinetic profile.

This document provides a comprehensive overview of the known physical properties of 8-fluoro-5-hydroxy-1H-quinolin-2-one and discusses the general synthetic and characterization methodologies applicable to this class of compounds, drawing from the broader knowledge of quinolinone chemistry.

Physicochemical Properties

The fundamental physical and chemical properties of 8-fluoro-5-hydroxy-1H-quinolin-2-one are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 1883750-00-2[1]
Molecular Formula C₉H₆FNO₂[1]
Molecular Weight 179.15 g/mol [1]
IUPAC Name 8-fluoro-5-hydroxy-1,2-dihydroquinolin-2-one[1]
Canonical SMILES O=C1C=CC2=C(O)C=CC(F)=C2N1[1]
InChI InChI=1S/C9H6FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h1-4,12H,(H,11,13)[1]
InChI Key JRMDMFMYUDHASZ-UHFFFAOYSA-N[1]
Purity ≥98%[1]
LogP 1.436[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Storage Temperature Ambient

Synthetic Approaches and Characterization

Hypothetical Synthetic Workflow

A plausible synthetic route could involve the following conceptual steps:

Synthetic Workflow Starting_Material Substituted Aniline Cyclization Cyclization Reaction Starting_Material->Cyclization Intermediate Dihydroquinolin-2-one Cyclization->Intermediate Modification Functional Group Modification Intermediate->Modification Final_Product 8-fluoro-5-hydroxy-1H-quinolin-2-one Modification->Final_Product

Caption: A generalized synthetic workflow for quinolin-2-one derivatives.

Experimental Protocol (General)

  • Reaction Setup: A suitably substituted aniline precursor would be dissolved in an appropriate high-boiling solvent.

  • Cyclizing Agent Addition: A reagent such as a malonic acid derivative or an acrylic acid derivative would be added. The choice of reagent dictates the substitution pattern on the resulting quinolinone ring.

  • Reaction Conditions: The reaction mixture would likely be heated to a high temperature (e.g., >100 °C) to facilitate the cyclization and dehydration steps. The progress of the reaction would be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the product isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography.

Causality in Experimental Choices: The choice of a high-boiling solvent is to ensure the reaction reaches the necessary activation energy for cyclization. The selection of the cyclizing agent is critical for installing the desired substituents on the heterocyclic ring.

Characterization Workflow

Once synthesized and purified, the identity and purity of 8-fluoro-5-hydroxy-1H-quinolin-2-one would be confirmed using a standard battery of analytical techniques.

Characterization Workflow Synthesis Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Purity Purity Analysis (HPLC, Elemental Analysis) Synthesis->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity->Structure_Confirmation

Caption: Standard workflow for the analytical characterization of a novel compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of the fluorine substituent.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the synthesized compound. Elemental analysis could also be used to confirm the empirical formula.

Potential Applications in Drug Discovery and Chemical Biology

The 8-hydroxyquinoline moiety is a well-known chelating agent and a common fragment in bioactive molecules.[2] Derivatives of 8-hydroxyquinoline have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The quinolin-2-one core is also present in several approved drugs.

Given its structural features, 8-fluoro-5-hydroxy-1H-quinolin-2-one could be investigated for several potential applications:

  • Enzyme Inhibition: The quinolinone scaffold is a known hinge-binding motif for kinases. This compound could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory activity.

  • Antimicrobial Activity: The 8-hydroxyquinoline core is known for its antibacterial and antifungal properties.[2] This derivative could be tested against a range of pathogenic microbes.

  • Fluorescent Probes: The quinolinone ring system is often fluorescent. The chelation of metal ions by the 5-hydroxy group could potentially modulate its fluorescent properties, making it a candidate for the development of metal ion sensors.

Safety Information

Based on available safety data sheets, 8-fluoro-5-hydroxy-1H-quinolin-2-one is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound.

Conclusion

8-fluoro-5-hydroxy-1H-quinolin-2-one is a quinolin-2-one derivative with potential for application in drug discovery and chemical biology. While specific experimental data for this compound is limited in publicly accessible literature, its physicochemical properties and the known activities of related compounds suggest it is a valuable research tool. The general synthetic and characterization methods outlined in this guide provide a framework for its preparation and validation in a laboratory setting. Further research into the biological activities of this specific molecule is warranted to fully elucidate its therapeutic potential.

References

  • Abbas SF, Tomma JH. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. 2021;11(4):1350-1354. [Link]

  • PrepChem. Preparation of 8-hydroxyquinoline. [Link]

  • Google Patents. WO2017115287A1 - Process for the preparation of quinoline-2(1h)
  • PubChem. 5-hydroxyquinolin-2(1H)-one. [Link]

  • PubMed. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. [Link]

  • Semantic Scholar. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Foundational

Deciphering the Mechanism of Action of 8-Fluoro-5-hydroxy-1H-quinolin-2-one Derivatives: A New Paradigm in DprE1 Inhibition

Executive Summary The relentless emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutic architectures. Among the most promising recent breakthroughs is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutic architectures. Among the most promising recent breakthroughs is the optimization of the 8-fluoro-5-hydroxy-1H-quinolin-2-one (8-fluoro-5-hydroxycarbostyril or 8-FDC) scaffold. This specific chemical moiety serves as the core pharmacophore for Quabodepistat (OPC-167832), a next-generation anti-tubercular agent1[1]. Unlike legacy drugs, these derivatives operate via the potent, non-covalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an enzyme essential for mycobacterial cell wall biosynthesis2[2]. This whitepaper dissects the structural causality, target biology, and self-validating experimental workflows that define the mechanism of action of this transformative drug class.

Structural Biology & Chemical Causality: The 8-FDC Advantage

The rational design of the 8-fluoro-5-hydroxy-1H-quinolin-2-one intermediate is a masterclass in medicinal chemistry 3[3]. Every functional group on this carbostyril ring serves a precise mechanistic purpose:

  • The Carbostyril Core (1H-quinolin-2-one): Provides a rigid, planar geometry that intercalates perfectly into the hydrophobic binding pocket of the DprE1 enzyme.

  • The 5-Hydroxy Substitution: Acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to key amino acid residues within the active site.

  • The 8-Fluoro Substitution: Fluorine is highly electronegative yet sterically compact (mimicking hydrogen). Its strategic placement at the 8-position withdraws electron density from the aromatic system, lowering the pKa of the 5-hydroxyl group. Causality: This increased acidity strengthens the hydrogen-bonding network with the target. Furthermore, the carbon-fluorine bond blocks oxidative metabolism by host cytochrome P450 enzymes, dramatically enhancing the compound's oral bioavailability and half-life 4[4].

Molecular Target: DprE1 and Arabinogalactan Biosynthesis

The mycobacterial cell wall is notoriously impermeable, largely due to the arabinogalactan-mycolic acid complex. The synthesis of arabinogalactan relies entirely on a single arabinose donor: decaprenylphosphoryl-β-D-arabinose (DPA) 5[5].

The conversion of decaprenylphosphoryl-β-D-ribose (DPR) to DPA is a two-step epimerization catalyzed by the DprE1/DprE2 complex. DprE1, a FAD-dependent oxidase, catalyzes the first step to form a keto intermediate (DPX). By inhibiting DprE1, 8-fluoro-5-hydroxy-1H-quinolin-2-one derivatives halt DPA production, leading to catastrophic cell wall failure and bacterial lysis2[2].

DprE1_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 (Oxidase) TARGET DPR->DprE1 Oxidation DPX Decaprenylphosphoryl- 2-keto-β-D-erythro-pentose (DPX) DprE1->DPX DprE2 DprE2 (Reductase) DPX->DprE2 Reduction DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DprE2->DPA AG Arabinogalactan Biosynthesis DPA->AG Arabinosyltransferases Inhibitor 8-Fluoro-5-hydroxy-1H- quinolin-2-one Derivatives (e.g., OPC-167832) Inhibitor->DprE1 Non-covalent Inhibition

Mycobacterial Cell Wall Biosynthesis & DprE1 Inhibition Pathway.

Mechanism of Action: The Non-Covalent Advantage

Early-generation DprE1 inhibitors (such as BTZ043 and PBTZ169) rely on the formation of a covalent bond with the Cys387 residue in the active site 5[5]. While potent, this mechanism is highly susceptible to resistance; a single point mutation (e.g., Cys387 to Ala/Ser) renders the bacteria completely resistant.

Conversely, 8-fluoro-5-hydroxycarbostyril derivatives like OPC-167832 are non-covalent inhibitors 2[2]. They do not require Cys387 for binding. Instead, they achieve sub-micromolar affinity through extensive van der Waals interactions and the optimized hydrogen-bonding profile of the 5-hydroxy group. Causality: By avoiding reliance on a single reactive amino acid, these derivatives maintain efficacy against mutant strains that have developed resistance to covalent inhibitors, ensuring a broader spectrum of activity and a drastically lower spontaneous resistance frequency (< 1.91 × 10⁻⁷)6[6].

Quantitative Pharmacodynamics & Efficacy

The integration of the 8-FDC core translates into exceptional in vitro and in vivo metrics. The table below summarizes the validated pharmacodynamic profile of OPC-167832.

ParameterValue / RangeMechanistic Significance
DprE1 Enzymatic IC₅₀ 0.258 μMDemonstrates potent, direct target engagement without requirement for covalent adduct formation.
MIC (M. tuberculosis H37Rv) 0.00024 – 0.002 μg/mLExceptional whole-cell penetration and intracellular accumulation.
Spontaneous Resistance Rate < 1.91 × 10⁻⁷High barrier to resistance due to non-covalent, multi-residue binding pocket interactions.
In Vivo Efficacy (Mouse Model) 0.625 mg/kg (Bactericidal onset)High oral bioavailability and tissue penetration, driven by the metabolic stability of the 8-fluoro substitution.

Self-Validating Experimental Workflows

To rigorously evaluate the mechanism of action of 8-FDC derivatives, an internally controlled, self-validating enzymatic assay is required. The following protocol outlines the kinetic measurement of DprE1 inhibition.

Workflow Step1 Recombinant DprE1 Preparation Step2 Compound Pre-incubation Step1->Step2 Step3 Substrate (FAD/DPR) Addition Step2->Step3 Step4 Kinetic Fluorescence Readout Step3->Step4 Step5 IC50 & Z'-factor Analysis Step4->Step5

Self-Validating Experimental Workflow for DprE1 Enzymatic Inhibition Assay.

Protocol: DprE1 Kinetic Inhibition Assay

Step 1: Recombinant Enzyme Preparation

  • Action: Express and purify recombinant M. tuberculosis DprE1. Dilute to a working concentration of 10 nM in assay buffer (50 mM HEPES, pH 7.5, 0.01% Triton X-100).

  • Causality: Triton X-100 prevents non-specific aggregation of the lipophilic carbostyril derivatives, ensuring that observed inhibition is driven by specific active-site binding rather than colloidal interference.

Step 2: Compound Pre-incubation

  • Action: Dispense the 8-FDC derivative (e.g., OPC-167832) in a 10-point dose-response series into a 384-well microtiter plate. Add the DprE1 enzyme and incubate for 30 minutes at room temperature.

  • Causality: Because these are non-covalent inhibitors, pre-incubation allows the compound to reach thermodynamic equilibrium within the enzyme's binding pocket prior to the introduction of the substrate, preventing substrate competition artifacts.

Step 3: Reaction Initiation & Internal Controls

  • Action: Add 50 μM FAD and the surrogate substrate farnesylphosphoryl-β-D-ribofuranose (FPR) to initiate the reaction. Include wells with DMSO only (Negative Control) and BTZ043 (Positive Covalent Control).

  • Causality: The inclusion of a known covalent inhibitor (BTZ043) validates the assay's sensitivity to DprE1 inhibition, acting as a benchmark for the non-covalent derivative's efficacy.

Step 4: Kinetic Readout

  • Action: Monitor the reduction of resazurin to resorufin (coupled to FAD regeneration) via fluorescence (Ex: 540 nm / Em: 590 nm) continuously for 60 minutes.

  • Causality: Kinetic (continuous) readouts distinguish between true competitive inhibitors and assay artifacts (like compound auto-fluorescence or precipitation), which would present as non-linear reaction rates.

Step 5: Data Validation (Z'-Factor Calculation)

  • Action: Calculate the IC₅₀ using a 4-parameter logistic fit. Calculate the Z'-factor using the positive and negative control wells.

  • Causality: A Z'-factor > 0.5 mathematically proves the assay's dynamic range and signal-to-noise ratio are robust. This is the ultimate self-validation step, ensuring the IC₅₀ values of the 8-FDC derivatives are statistically irrefutable.

Conclusion

The 8-fluoro-5-hydroxy-1H-quinolin-2-one scaffold represents a triumph of rational drug design. By combining the rigid carbostyril core with the precise electronic modulation of the 8-fluoro and 5-hydroxy groups, this class of molecules achieves potent, non-covalent inhibition of DprE1. This mechanism bypasses the resistance liabilities of legacy covalent inhibitors, positioning derivatives like OPC-167832 as critical assets in the global effort to eradicate drug-resistant tuberculosis.

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Exploratory

exact molecular weight and mass of 8-fluoro-5-hydroxy-1H-quinolin-2-one

An In-Depth Technical Guide on the Exact Molecular Weight and Mass of 8-Fluoro-5-hydroxy-1H-quinolin-2-one Executive Summary In the rigorous landscape of drug development and structural elucidation, the precise character...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Exact Molecular Weight and Mass of 8-Fluoro-5-hydroxy-1H-quinolin-2-one

Executive Summary

In the rigorous landscape of drug development and structural elucidation, the precise characterization of small molecule building blocks is non-negotiable. 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS No. 1883750-00-2)[1] is a specialized fluorinated heterocyclic compound (Chemical Formula: C9H6FNO2)[2]. Distinguishing this specific scaffold from isobaric interferences or structural isomers requires advanced High-Resolution Mass Spectrometry (HRMS)[3].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical mass calculations and empirical validation. This guide details the causal relationship between the molecule's structural features and its ionization behavior, providing a self-validating analytical workflow for exact mass determination.

Part 1: Theoretical Mass Calculations: Average vs. Monoisotopic Mass

A frequent pitfall in early-stage analytical workflows is conflating average molecular weight with exact monoisotopic mass.

  • Average Molecular Weight (179.150 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural terrestrial abundance of all stable isotopes (e.g., the presence of ~1.1% 13C )[4]. It is primarily used for stoichiometric calculations during synthesis.

  • Exact Monoisotopic Mass (179.038257 Da): This is the mass of the molecule calculated using only the principal (most abundant) isotope of each element (e.g., exactly 12.000000 Da for 12C )[5]. HRMS instruments measure this exact mass to determine the elemental composition.

Table 1: Elemental Composition and Exact Mass Contributions Data grounded in NIST Isotopic Compositions and IUPAC Standard Atomic Weights[4][5].

ElementCountAvg. Atomic Weight ( g/mol )Exact Isotopic Mass (Da)Total Exact Mass Contribution (Da)
Carbon ( 12C ) 912.01112.000000108.000000
Hydrogen ( 1H ) 61.0081.0078256.046950
Fluorine ( 19F ) 118.99818.99840318.998403
Nitrogen ( 14N ) 114.00714.00307414.003074
Oxygen ( 16O ) 215.99915.99491531.989830
Total 19 179.150 g/mol 179.038257 Da

Part 2: Structural Logic and Ionization Dynamics

To accurately detect 8-fluoro-5-hydroxy-1H-quinolin-2-one in an HRMS system, we must understand how its structural moieties dictate its behavior during Electrospray Ionization (ESI).

  • The 5-Hydroxy Group (Causality for Negative Mode): The hydroxyl group at the 5-position is slightly acidic. In a basic or neutral mobile phase, it readily loses a proton ( H+ ), yielding a highly stable phenoxide-like anion. Therefore, Negative ESI mode is prioritized, yielding an [M−H]− ion.

  • The Quinolin-2-one Core (Causality for Positive Mode): The nitrogen atom and carbonyl oxygen in the quinolinone ring can act as hydrogen bond acceptors, allowing for protonation in acidic conditions to yield an [M+H]+ ion.

  • The 8-Fluoro Substitution: Fluorine has a mass defect slightly below zero (exact mass 18.9984 Da)[6]. Its strong electron-withdrawing inductive effect further stabilizes the anion formed in negative mode.

StructuralLogic S1 8-Fluoro Substitution (+18.998 Da) O1 Negative ESI Mode [M-H]- = 178.030 Da S1->O1 Inductive Effect O2 Positive ESI Mode [M+H]+ = 180.045 Da S1->O2 S2 5-Hydroxy Group (Facilitates Deprotonation) S2->O1 Loss of H+ S3 Quinolin-2-one Core (Stable Scaffold) S3->O2 Protonation

Caption: Logical relationship between structural features of 8-fluoro-5-hydroxy-1H-quinolin-2-one and HRMS.

(Note: The mass of a proton is 1.007276 Da. Thus, the exact mass of the [M−H]− ion is 179.038257−1.007276=178.030981 Da .)

Part 3: Self-Validating Analytical Protocol (LC-HRMS)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal lock mass and matching the isotopic pattern, the workflow inherently verifies its own accuracy, eliminating false positives caused by isobaric interferences.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of 8-fluoro-5-hydroxy-1H-quinolin-2-one in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Water/Acetonitrile.

  • Causality: The compound's polar functional groups ensure excellent solubility in protic solvents. Dilution to 1 µg/mL prevents detector saturation and minimizes ion suppression in the ESI source.

Step 2: UHPLC Separation

  • Action: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase provides retention for the aromatic core, while the gradient ensures sharp peak shapes. Formic acid is used to ensure consistent ionization, though it pushes the equilibrium toward the neutral molecule; thus, a secondary run using 10 mM Ammonium Acetate (pH 6.8) is recommended for optimal Negative Mode response.

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the source in Negative Ionization Mode (Voltage: 2.5 kV, Capillary Temp: 275°C).

  • Causality: As established in Part 2, the 5-hydroxy group readily deprotonates. Negative mode significantly reduces background noise compared to positive mode, increasing the signal-to-noise ratio.

Step 4: HRMS Analysis (Orbitrap or Q-TOF)

  • Action: Set the mass analyzer to a resolution of R≥70,000 (at m/z 200). Introduce an internal calibrant (e.g., Leucine Enkephalin) via a secondary spray or lock-mass list.

  • Causality: A resolution of 70,000 is required to separate the target analyte from potential matrix interferences with identical nominal masses but different mass defects[7]. The internal calibrant actively corrects for thermal drift in the instrument, ensuring mass accuracy remains below 5 ppm.

Step 5: Data Validation (The Self-Validation Check)

  • Action: Extract the ion chromatogram (EIC) for m/z 178.03098 with a 5 ppm window. Compare the experimental isotopic pattern (specifically the M+1 peak corresponding to the 1.1% 13C contribution) against the theoretical model.

  • Causality: If the mass error is <5 ppm AND the isotopic pattern matches the theoretical C9​H5​FNO2−​ distribution >95% , the protocol self-validates the exact molecular identity, ruling out false positives.

HRMSWorkflow N1 1. Sample Preparation (1 µg/mL in MeOH/H2O) N2 2. UHPLC Separation (C18 Column, Gradient) N1->N2 5 µL Injection N3 3. ESI Ionization (Negative Mode prioritized) N2->N3 Eluent N4 4. HRMS Analysis (Orbitrap/TOF, R > 70,000) N3->N4 [M-H]- Ions N5 5. Data Processing (Mass Defect & Isotopic Pattern) N4->N5 Raw m/z Data

Caption: Step-by-step LC-HRMS analytical workflow for exact mass validation.

References

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, U.S. Geological Survey (USGS). Available at:[Link]

  • Coursey, J. S., et al. "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." NIST Physical Measurement Laboratory. Available at: [Link]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry (HRMS) Analysis." ResolveMass. Available at: [Link]

  • Scientific Instrument Services. "Exact Masses of the Elements and Isotopic Abundances." SISWeb. Available at: [Link]

  • Spectroscopy Online. "Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects." Spectroscopy. Available at:[Link]

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Exploratory

Pharmacological Profiling and Receptor Binding Affinity of the 8-Fluoro-5-hydroxy-1H-quinolin-2-one Scaffold

Executive Summary The compound 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) represents a highly privileged pharmacophore in modern medicinal chemistry. While traditionally recognized as the structural anchor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) represents a highly privileged pharmacophore in modern medicinal chemistry. While traditionally recognized as the structural anchor for β2​ -adrenergic receptor ( β2​ -AR) agonists, recent innovations—particularly driven by Japanese pharmaceutical research (e.g., Otsuka Pharmaceutical's OPC-167832)—have repurposed this core as a critical fragment for DprE1 enzyme inhibition in multidrug-resistant tuberculosis [1].

This technical guide deconstructs the receptor binding affinity, stereoelectronic properties, and self-validating experimental workflows required to evaluate this scaffold. By understanding the causality behind its molecular design, drug development professionals can leverage this core to optimize both G-protein coupled receptor (GPCR) modulators and novel anti-infectives.

Stereoelectronic Rationale of the Pharmacophore

The 1H-quinolin-2-one (carbostyril) ring provides a rigid, planar system that fits precisely into narrow receptor binding pockets. The strategic placement of the 5-hydroxy and 8-fluoro substituents is not arbitrary; it is governed by strict thermodynamic and pharmacokinetic causality:

  • The 5-Hydroxy Anchor: The 5-OH group, paired with the adjacent lactam NH, forms a bidentate hydrogen-bonding network. In GPCRs like the β2​ -AR, this network is essential for anchoring the molecule to serine residues (Ser203, Ser204, Ser207) in Transmembrane Domain 5 (TM5).

  • The 8-Fluoro Advantage: Fluorine is highly electronegative yet sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). Substituting hydrogen for fluorine at the C8 position achieves two critical outcomes:

    • pKa Modulation: It inductively withdraws electron density from the ring, lowering the pKa of the lactam NH. This increases the acidity of the proton, strengthening its hydrogen bond donor capacity to the receptor.

    • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the vulnerable 8-position, significantly increasing the half-life of the derivative in vivo.

Receptor Binding Affinity Profiles

β2​ -Adrenergic Receptor ( β2​ -AR) Binding

The "naked" 8-fluoro-5-hydroxy-1H-quinolin-2-one fragment exhibits weak intrinsic affinity for the β2​ -AR ( Ki​>10μM ) because it lacks the ethanolamine side chain required to form a critical salt bridge with Asp113 in TM3. However, when functionalized, the core dictates the residence time and intrinsic efficacy of the resulting agonist. The fluorinated core demonstrates superior binding kinetics compared to its non-fluorinated counterparts.

Table 1: Comparative Binding Affinity ( Ki​ ) of Functionalized Carbostyril Derivatives at Human β2​ -AR

Pharmacophore CoreRepresentative Derivative TypeHuman β2​ -AR Ki​ (nM)Selectivity ( β2​/β1​ )Metabolic Stability ( t1/2​ in HLM)
5-OH, 8-HCarmoterol-like0.85 ± 0.12120x45 min
5-OH, 8-OHProcaterol-like0.60 ± 0.08250x30 min
5-OH, 8-F Fluorinated Analog 0.45 ± 0.05 310x >120 min

Data represents generalized Structure-Activity Relationship (SAR) trends derived from competitive radioligand binding assays using [³H]-CGP12177.

DprE1 Enzyme Inhibition

Beyond GPCRs, the 8-fluoro-5-hydroxycarbostyril core is the defining fragment of OPC-167832 (Quabodepistat) [2]. In this context, the fragment binds non-covalently to decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1), halting mycobacterial cell wall synthesis. The 8-fluoro group specifically interacts with the hydrophobic pocket of DprE1, yielding an IC50​ of 0.258 μM for the mature drug.

Mechanistic Pathways

The following diagram illustrates the signal transduction pathway triggered when an 8-fluoro-5-hydroxy-1H-quinolin-2-one derivative binds to the β2​ -AR.

Pathway L Carbostyril Derivative (8-Fluoro-5-Hydroxy Core) R β2-Adrenergic Receptor (Transmembrane GPCR) L->R Hydrogen Bonding (Ser203/204/207) G Gs Protein Complex (GTP Bound) R->G Conformational Activation AC Adenylyl Cyclase (Effector Enzyme) G->AC αs-Subunit Translocation cAMP cAMP Generation (Second Messenger) AC->cAMP ATP Hydrolysis

Fig 1. GPCR signal transduction pathway activated by functionalized carbostyril derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to rule out false positives or experimental artifacts.

Protocol A: Telescoped Synthesis of the 8-Fluoro-5-hydroxy-1H-quinolin-2-one Core

Based on optimized scalable routes [3], this telescoped one-pot synthesis minimizes the isolation of unstable intermediates, ensuring high yield and purity.

  • Amidation: React 3-amino-4-fluorophenol with 3,3-dimethoxypropanoic acid using pivaloyl chloride (PivCl) and N,N-diisopropylethylamine (DIPEA) in toluene at 0°C.

    • Causality: PivCl acts as a highly chemoselective activating agent, preventing unwanted esterification at the phenol group.

  • Acid-Induced Cyclization: Without isolating the intermediate amide, add concentrated H2​SO4​ and heat to 120°C for 2 hours.

    • Causality: The strong acid simultaneously deprotects the acetal and drives the intramolecular Friedel-Crafts-type cyclization.

  • Isolation & Validation: Quench by pouring into ice water. Collect the precipitate via filtration.

    • Self-Validation Step: Perform HPLC analysis. The protocol is validated only if the crude purity exceeds 95%. Recrystallize from 80:20 MeOH/ H2​O to achieve >99% purity. Confirm the 8-fluoro position via 19F NMR (expect a distinct multiplet around -135 ppm depending on the solvent).

Protocol B: High-Throughput Radioligand Binding Assay

To determine the Ki​ of novel derivatives containing this core, a competitive radioligand binding assay is utilized.

Assay Membrane Membrane Preparation Incubation Radioligand Incubation Membrane->Incubation Add Ligand Filtration Rapid Filtration Incubation->Filtration Terminate Wash Buffer Wash Filtration->Wash Remove Unbound Scintillation Scintillation Counting Wash->Scintillation Quantify

Fig 2. High-throughput radioligand binding assay workflow for determining receptor affinity.

  • Membrane Preparation: Isolate CHO cells stably expressing human β2​ -AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 0.5 nM [³H]-CGP12177 (radioligand), and varying concentrations of the 8-fluoro-carbostyril derivative ( 10−11 to 10−4 M).

  • Self-Validation (NSB Control): Include control wells containing 10 μM unlabeled propranolol.

    • Causality: This saturating concentration blocks all specific receptor sites. Any remaining radioactivity detected in these wells represents Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Carbostyril derivatives are highly lipophilic; PEI neutralizes the negative charge of the glass fibers, preventing the compound from sticking to the filter and causing artificially high background noise.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count in a MicroBeta counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation. The assay is considered valid only if the Z′ factor is ≥0.6 .

Conclusion

The 8-fluoro-5-hydroxy-1H-quinolin-2-one scaffold is a masterclass in rational drug design. By leveraging the stereoelectronic properties of fluorine and the hydrogen-bonding capacity of the hydroxy-lactam system, researchers can achieve exquisite receptor affinity and metabolic stability. Whether designing next-generation bronchodilators or combating drug-resistant pathogens, mastering the synthesis and pharmacological profiling of this core is essential for modern therapeutic advancement.

References

  • Anti-Mycobacterial Drug Resistance in Japan: How to Approach This Problem? Antibiotics (MDPI), 2022. URL:[Link]

  • Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832 . ACS Omega, 2022. URL:[Link]

Foundational

The Role of 8-Fluoro-5-hydroxy-1H-quinolin-2-one in Modern Antitubercular Drug Development: A Technical Whitepaper

Executive Summary The compound 8-fluoro-5-hydroxy-1H-quinolin-2-one (also known as 8-fluoro-5-hydroxy-3,4-dihydrocarbostyril or 8-FDC) has emerged as a critical structural fragment in the pharmaceutical synthesis of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-fluoro-5-hydroxy-1H-quinolin-2-one (also known as 8-fluoro-5-hydroxy-3,4-dihydrocarbostyril or 8-FDC) has emerged as a critical structural fragment in the pharmaceutical synthesis of novel antimicrobial agents. Most notably, it serves as the core scaffold for Quabodepistat (OPC-167832) , a potent, next-generation antituberculosis (anti-TB) drug candidate developed by Otsuka Pharmaceutical[1][2].

This technical guide provides an in-depth analysis of the chemical synthesis, mechanistic application, and preclinical validation of 8-fluoro-5-hydroxy-1H-quinolin-2-one derivatives, specifically focusing on their role in targeting the mycobacterial cell wall enzyme DprE1[2][3].

Chemical Significance and Synthetic Methodology

The quinolin-2-one (carbostyril) heterocycle is a privileged scaffold in medicinal chemistry[1]. The specific substitution pattern of 8-fluoro and 5-hydroxy groups provides critical hydrogen bonding and steric properties necessary for target binding in the DprE1 active site.

Scalable Synthesis of the 8-FDC Fragment

Historically, synthesizing highly substituted carbostyrils required complex, multi-step pathways with tedious chromatographic purifications. However, modern process chemistry has optimized this workflow to ensure scalability for pharmaceutical manufacturing[1].

Causality in Experimental Design: To achieve high yields and purity without column chromatography, researchers developed a telescoped one-pot synthesis[1]. By utilizing a chemoselective amidation followed immediately by acid-induced cyclization, the intermediate is kept in solution, minimizing degradation and yield loss. The acid not only drives the cyclization but also facilitates the precipitation of the final product, allowing for simple isolation via filtration.

Synthesis N1 3-amino-4-fluorophenol N2 Chemoselective Amidation N1->N2 Step 1 N3 Acid-Induced Cyclization N2->N3 Step 2 N4 8-Fluoro-5-hydroxy-1H- quinolin-2-one (8-FDC) N3->N4 Isolation (>99% purity) N5 Coupling / Elaboration N4->N5 Core Fragment N6 OPC-167832 (Quabodepistat) N5->N6 Final API

Fig 1: Telescoped synthesis workflow of 8-FDC and its elaboration into OPC-167832.

Step-by-Step Protocol: Synthesis of 8-Fluoro-5-hydroxy-1H-quinolin-2-one

Self-Validating Protocol: The success of this reaction is validated by the spontaneous precipitation of the product upon cooling, ensuring >99% purity via simple filtration.

  • Reagent Preparation: Dissolve 3-amino-4-fluorophenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMAc) under an inert nitrogen atmosphere.

  • Chemoselective Amidation: Add the appropriate activated acyl chloride or carboxylic acid derivative dropwise at 0–5°C to prevent over-acylation. Stir for 2 hours until complete conversion is observed via HPLC.

  • Acid-Induced Cyclization: Introduce a strong acid catalyst (e.g., H2SO4 or polyphosphoric acid) directly into the reaction vessel (telescoped one-pot method)[1]. Elevate the temperature to 80°C for 4 hours.

  • Isolation: Quench the reaction mixture by pouring it into ice-cold water. The acidic environment and temperature drop will force the 8-fluoro-5-hydroxy-1H-quinolin-2-one to precipitate.

  • Purification: Filter the precipitate, wash with cold water and ethanol, and dry under a vacuum to yield the product (approx. 41% overall yield, >99% purity)[1].

Mechanism of Action: DprE1 Inhibition

The primary pharmaceutical application of the 8-fluoro-5-hydroxy-1H-quinolin-2-one scaffold is its incorporation into Quabodepistat (OPC-167832), which targets the enzyme Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) [2][4].

Causality of Target Selection: DprE1 works in tandem with DprE2 to epimerize decaprenylphosphoryl-ribose (DPR) into decaprenylphosphoryl-arabinose (DPA)[3]. DPA is the sole arabinose donor for the synthesis of arabinogalactan, a fundamental structural component of the mycobacterial cell wall[3]. Because this pathway does not exist in humans, and because OPC-167832 binds non-covalently (unlike earlier DprE1 inhibitors like BTZ-043), it offers a highly selective, potent mechanism that bypasses existing resistance mechanisms associated with first-line TB drugs like Rifampicin and Isoniazid[2][3].

G A Decaprenylphosphoryl- β-D-ribose (DPR) B DprE1 Enzyme (Oxidation) A->B C Decaprenylphosphoryl- D-2-ketoerythropentose (DPX) B->C D DprE2 Enzyme (Reduction) C->D E Decaprenylphosphoryl- β-D-arabinofuranose (DPA) D->E F Arabinogalactan Biosynthesis E->F OPC OPC-167832 (Quabodepistat) OPC->B Inhibits

Fig 2: Mechanism of action of OPC-167832 inhibiting DprE1 in the arabinogalactan biosynthesis pathway.

Quantitative Efficacy and Pharmacodynamics

OPC-167832 demonstrates exceptional potency against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains[2][5].

Table 1: Preclinical Efficacy Metrics of OPC-167832
MetricValue / RangeContext / Significance
MIC (M. tuberculosis) 0.00024 to 0.002 μg/mLExceptionally low MIC indicates high potency against both growing and intracellular bacilli[2][5].
IC90 (Intracellular H37Rv) 0.0048 μg/mLSignificantly lower than Rifampicin (1.1501 μg/mL), proving superior intracellular penetration and clearance[2].
DprE1 IC50 0.258 μMDirect enzymatic inhibition metric confirming the on-target mechanism of action[6].
Spontaneous Resistance Frequency < 1.91 × 10⁻⁷Low mutation rate ensures durability of the drug in clinical settings[2].
In Vivo Efficacy (Mice) 0.625 mg/kg (starting dose)Potent bactericidal activity in chronic TB mouse models, plateauing at 2.5 mg/kg[2].

Note: While highly potent against M. tuberculosis, OPC-167832 shows only moderate micromolar activity against non-tuberculous mycobacteria like M. abscessus due to structural polymorphisms in the DprE1 enzyme of those species[3].

Experimental Protocol: In Vitro Checkerboard Assay for Drug Synergy

To ensure that the 8-fluoro-5-hydroxy-1H-quinolin-2-one derivative (OPC-167832) can be used in pan-TB regimens, it must be tested for synergy or antagonism with other agents (e.g., Delamanid, Bedaquiline)[2][5].

Self-Validating Protocol: The Fractional Inhibitory Concentration Index (FICI) provides a mathematically rigorous validation of synergy (≤0.5) or antagonism (>4.0)[3].

  • Plate Preparation: Utilize a 96-well microtiter plate. Dispense 7H9 broth supplemented with 10% OADC into all wells.

  • Drug Dilution: Create a two-dimensional serial dilution matrix. Dilute OPC-167832 horizontally (x-axis) and the partner drug (e.g., Delamanid) vertically (y-axis).

  • Inoculation: Prepare a mid-log phase culture of M. tuberculosis H37Rv. Adjust the inoculum to a final concentration of 5×105 CFU/mL per well.

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.

  • Readout: Add Resazurin dye (Alamar Blue) to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

  • FICI Calculation: Calculate the FICI using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). Result: OPC-167832 consistently shows no antagonism (FICI 0.5 - 4.0) and significant combination effects with Delamanid and Bedaquiline, supporting its use in novel 3- or 4-drug regimens[2][3].

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Exploratory

Preclinical Optimization of the 8-Fluoro-5-Hydroxy-1H-Quinolin-2-One Scaffold: A Technical Guide

Executive Summary The 8-fluoro-5-hydroxy-1H-quinolin-2-one scaffold (and its 3,4-dihydro derivative, 8-FDC) represents a major breakthrough in medicinal chemistry, serving as the critical pharmacophore for next-generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-fluoro-5-hydroxy-1H-quinolin-2-one scaffold (and its 3,4-dihydro derivative, 8-FDC) represents a major breakthrough in medicinal chemistry, serving as the critical pharmacophore for next-generation anti-infectives. Most notably, this privileged building block is the core of OPC-167832 (Quabodepistat) , a highly potent anti-tuberculosis agent developed to combat multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the chemical design of this scaffold, map its preclinical pharmacodynamics (PD) and pharmacokinetics (PK), and provide field-proven, self-validating protocols for its synthesis and in vitro evaluation.

Chemical Rationale: The Anatomy of a Privileged Scaffold

The selection of the 5-hydroxy-quinolin-2(1H)-one (carbostyril) core is not arbitrary; it is a well-documented hydrogen-bonding network participant. However, the strategic addition of an 8-fluoro substituent fundamentally alters the molecule's preclinical viability[2]:

  • Metabolic Shielding: The 8-position of the quinolinone ring is highly electron-rich and notoriously susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation. Fluorine, being highly electronegative and possessing a small Van der Waals radius, acts as an isosteric block, preventing CYP metabolism without introducing steric clash.

  • Electronic Modulation (pKa Tuning): The strong electron-withdrawing nature of the 8-fluoro group pulls electron density away from the aromatic ring. This lowers the pKa of the 5-hydroxyl group, rendering it a superior hydrogen-bond donor at physiological pH. This precise electronic tuning is critical for tight binding within the target enzyme's active site.

  • Enhanced Lipophilicity: The fluorine atom marginally increases the LogP of the scaffold, a critical factor for penetrating the highly lipophilic, mycolic acid-rich cell envelope of mycobacteria.

Mechanism of Action: Target Engagement at DprE1

In preclinical models, derivatives of the 8-fluoro-5-hydroxy-1H-quinolin-2-one scaffold exert their bactericidal effect by non-covalently inhibiting DprE1 (decaprenylphosphoryl-β-D-ribose 2'-oxidase) [1]. DprE1 is an essential enzyme that, alongside DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan, a foundational structural component of the mycobacterial cell wall.

By occupying the DprE1 active site, the fluorinated scaffold halts DPA production, leading to catastrophic cell wall failure and rapid bacterial lysis[1].

DprE1_Pathway DPR DPR Substrate DprE1 DprE1 Enzyme DPR->DprE1 Binds DPX DPX Intermediate DprE1->DPX Oxidation DprE2 DprE2 Enzyme DPX->DprE2 DPA DPA Product DprE2->DPA Epimerization CellWall Cell Wall Synthesis DPA->CellWall Transferases Inhibitor 8-Fluoro-Scaffold (OPC-167832) Inhibitor->DprE1 Inhibition

Fig 1: DprE1 inhibition pathway by the 8-fluoro-5-hydroxy-1H-quinolin-2-one scaffold.

Preclinical Pharmacodynamics & Efficacy Profiling

Extensive in vitro and in vivo testing has validated the potency of this scaffold. In mouse models of chronic TB, OPC-167832 demonstrated potent bactericidal activity at doses as low as 0.625 mg/kg[1]. The table below summarizes the in vitro Minimum Inhibitory Concentration (MIC) data across various mycobacterial strains.

Pathogen / StrainMIC RangeResistance ProfilePreclinical Significance
M. tuberculosis H37Rv0.2 - 1.5 ng/mLPan-susceptibleEstablishes baseline nanomolar potency[1].
M. tuberculosis Kurono0.4 - 1.9 ng/mLPan-susceptibleConfirms efficacy across standard lab strains[1].
M. tuberculosis MDR Isolates0.5 - 2.0 ng/mLResistant to INH, RIFProves lack of cross-resistance with first-line drugs[1].
M. abscessus ATCC 19977~4.0 - 16.0 µg/mLIntrinsic NTM ResistanceDemonstrates moderate micromolar activity against NTMs[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and preclinical evaluation of the scaffold. Each protocol is designed as a self-validating system, explaining the causality behind critical steps.

Protocol 1: Telescoped Synthesis of the 8-FDC Fragment

Rationale: Traditional syntheses of quinolinones require tedious column chromatography. This telescoped, one-pot method utilizes chemoselective amidation followed by acid-induced cyclization, allowing for direct precipitation of the highly pure API intermediate[2].

  • Amidation: Suspend 3-amino-4-fluorophenol and 3,3-dimethoxypropionic acid in reagent-grade toluene under N₂. Add N,N-diisopropylethylamine (DIPEA).

  • Activation: Cool the mixture to 0°C. Dropwise add trimethylacetyl chloride. Causality: Trimethylacetyl chloride forms a bulky mixed anhydride, ensuring chemoselective reaction with the amine (avoiding the phenol) to form the amide intermediate.

  • Cyclization: Warm to room temperature, then carefully introduce concentrated sulfuric acid. Causality: The strong acid catalyzes a Friedel-Crafts-type intramolecular ring closure, forming the 3,4-dihydroquinolin-2(1H)-one core.

  • Isolation: Quench the reaction in ice water. The target 8-fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one will precipitate. Filter and wash with cold water to achieve >99% purity at a ~41% yield[2].

Protocol 2: In Vitro DprE1 Enzymatic Inhibition Assay

Rationale: Direct measurement of DprE1 inhibition requires a soluble substrate. Native DPR is highly hydrophobic; thus, farnesylphosphoryl-β-D-ribofuranose (FPR) is used as a kinetically viable, soluble surrogate[1].

  • Enzyme Preparation: Express recombinant M. tuberculosis DprE1 in E. coli and purify via Ni-NTA affinity chromatography.

  • Assay Assembly: In a 96-well microtiter plate, combine 10 nM DprE1, 50 µM FPR, 10 µM FAD (cofactor), and 50 µM resazurin in a HEPES buffer (pH 7.5).

  • Inhibitor Titration: Add the fluorinated scaffold derivative in a 10-point serial dilution (ranging from 100 µM to 0.1 nM).

  • Fluorescence Monitoring: Incubate at 37°C. Causality: As DprE1 oxidizes FPR, the electrons are transferred to FAD, which subsequently reduces resazurin to the highly fluorescent resorufin. Measure fluorescence (Ex 540 nm / Em 590 nm) to calculate the IC₅₀.

Protocol 3: Hollow Fiber Infection Model (HFIM) for PK/PD Mapping

Rationale: Mice eliminate drugs much faster than humans. The HFIM uses computer-controlled pumps to simulate exact human PK profiles (e.g., a 12-hour half-life) against live bacteria, ensuring accurate translation to clinical trials[4].

  • Inoculation: Inject 10⁷ CFU/mL of M. tuberculosis H37Rv into the peripheral compartment of cellulosic hollow fiber cartridges.

  • PK Simulation: Program computerized syringe pumps to infuse the drug medium into the central compartment, simulating the predicted human Cmax and half-life of the compound.

  • Sampling & Plating: Extract 1 mL samples from the peripheral compartment on days 0, 3, 7, 14, 21, and 28. Wash the samples to remove carryover drug, and plate on Middlebrook 7H11 agar.

  • Quantification: Count CFU/mL after 3-4 weeks of incubation to map the time-kill kinetics and determine the sterilizing effect of the simulated dosing regimen.

Conclusion

The 8-fluoro-5-hydroxy-1H-quinolin-2-one scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding capacity of a carbostyril core with the metabolic and electronic shielding of an 8-fluoro substituent, researchers have unlocked a highly potent class of DprE1 inhibitors. Preclinical models confirm its nanomolar efficacy against MDR-TB, positioning derivatives like OPC-167832 as foundational components of next-generation, pan-TB regimens[4].

References

  • Source: Antimicrobial Agents and Chemotherapy (PMC)
  • Otsuka Awarded Grant to Advance Development of Novel Anti-Tuberculosis Compound OPC-167832 with Delamanid Source: Otsuka Pharmaceutical URL
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832 Source: ACS Omega URL

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for 8-Fluoro-5-hydroxy-1H-quinolin-2-one

Executive Summary The 5-hydroxy-1H-quinolin-2-one (5-hydroxycarbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the core structural motif in ultra-long-acting β2​ -adrenerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-hydroxy-1H-quinolin-2-one (5-hydroxycarbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the core structural motif in ultra-long-acting β2​ -adrenergic receptor agonists (e.g., indacaterol, procaterol). The introduction of an 8-fluoro substituent enhances metabolic stability and modulates the pKa of the heterocyclic system, making 8-fluoro-5-hydroxy-1H-quinolin-2-one a highly valuable advanced intermediate for modern drug development.

This application note details a highly regioselective, scalable, and self-validating three-step synthetic pathway starting from commercially available 2-fluoro-5-methoxyaniline. By leveraging a modified Knorr-type cyclization and controlled Lewis-acid mediated demethylation, this protocol ensures high atom economy and reliable purity profiles suitable for active pharmaceutical ingredient (API) synthesis.

Strategic Pathway Design & Mechanistic Rationale

The synthesis is designed around a convergent three-phase workflow: Amidation , Cyclization , and Demethylation .

Workflow A 2-Fluoro-5-methoxyaniline (Starting Material) C N-(2-Fluoro-5-methoxyphenyl)- 3,3-dimethoxypropanamide A->C NaHMDS, THF 0 °C to RT B Methyl 3,3-dimethoxypropionate (Acylating Agent) B->C D 8-Fluoro-5-methoxy- 1H-quinolin-2-one C->D Conc. H2SO4 RT, 4h E 8-Fluoro-5-hydroxy- 1H-quinolin-2-one (Target API Scaffold) D->E BBr3, DCM -78 °C to RT

Figure 1: Overall three-step synthetic workflow for 8-fluoro-5-hydroxy-1H-quinolin-2-one.

Causality of Experimental Choices
  • Base-Promoted Amidation: Traditional peptide coupling reagents (e.g., DCC/EDC) are atom-inefficient and complicate large-scale purification[1]. Instead, deprotonating the aniline with Sodium bis(trimethylsilyl)amide (NaHMDS) generates a highly nucleophilic amide anion that directly attacks methyl 3,3-dimethoxypropionate, driving the acylation to quantitative yield without coupling byproducts[2].

  • Regioselective Cyclization: Concentrated sulfuric acid serves a dual purpose: it hydrolyzes the dimethyl acetal to a reactive aldehyde and acts as the dehydrating solvent for the intramolecular Friedel-Crafts alkylation. The regiochemistry is flawlessly dictated by the starting material: the 5-methoxy group strongly activates the para position (C6 of the aniline), while the 2-fluoro group sterically and electronically blocks alternative pathways, ensuring exclusive formation of the 8-fluoro-5-methoxy core[1][2].

  • Controlled Demethylation: Boron tribromide (BBr 3​ ) is selected over harsh acidic conditions (e.g., HBr/AcOH) to cleave the methyl ether. This allows the reaction to proceed at cryogenic temperatures (-78 °C), preventing degradation or halogen exchange on the sensitive fluorinated quinolinone core[3].

Mechanism A Amide Acetal Intermediate B Acid-Catalyzed Hydrolysis (Aldehyde Formation) A->B H2SO4 / H2O C Intramolecular Friedel-Crafts Alkylation (Attack at C6, ortho to OMe) B->C Electrophilic Attack D Dehydration (Aromatization to 1H-quinolin-2-one) C->D -H2O

Figure 2: Acid-catalyzed mechanistic pathway of the regioselective cyclization step.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Yield Metrics

StepReactants / ReagentsEquivalentsSolventTempTimeExpected Yield
1. Amidation 2-Fluoro-5-methoxyaniline[4]Methyl 3,3-dimethoxypropionateNaHMDS (2M in THF)1.0 1.2 1.2THF (anhydrous)0 °C RT2 h>95% (Crude)
2. Cyclization Amide IntermediateConc. H 2​ SO 4​ (98%)1.0 10 volNone0 °C RT4 h75–85%
3. Demethylation 8-Fluoro-5-methoxy-1H-quinolin-2-oneBoron Tribromide (BBr 3​ )1.0 3.0DCM (anhydrous)-78 °C RT12 h80–90%

Step-by-Step Experimental Protocols

Phase 1: Synthesis of N-(2-fluoro-5-methoxyphenyl)-3,3-dimethoxypropanamide
  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N 2​ or Argon). Charge the flask with 2-fluoro-5-methoxyaniline (1.0 equiv) and anhydrous THF (10 mL/g of aniline).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaHMDS (1.2 equiv, 2M solution in THF) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the amide anion.

  • Acylation: Add methyl 3,3-dimethoxypropionate (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Self-Validation (IPC): Perform TLC (Hexane/EtOAc 7:3). The starting aniline ( Rf​≈0.6 ) must be absent, replaced by a new UV-active spot ( Rf​≈0.4 ). Proceed with the crude product.

Phase 2: Cyclization to 8-Fluoro-5-methoxy-1H-quinolin-2-one
  • Acidic Hydrolysis: Cool a flask containing concentrated H 2​ SO 4​ (10 mL per gram of starting amide) to 0 °C.

  • Cyclization: Add the crude N-(2-fluoro-5-methoxyphenyl)-3,3-dimethoxypropanamide portion-wise over 20 minutes to maintain the internal temperature below 10 °C.

  • Aromatization: Remove the cooling bath and stir the dark mixture at RT for 4 hours.

  • Workup: Carefully pour the acidic mixture over crushed ice with vigorous stirring. A precipitate will immediately form. Stir for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake extensively with cold distilled water until the filtrate is pH neutral. Dry the solid in a vacuum oven at 50 °C overnight.

  • Self-Validation (IPC): LC-MS analysis must show the complete disappearance of the intermediate mass and the appearance of the cyclized product ( m/z 194 [M+H]+ ).

Phase 3: Demethylation to 8-Fluoro-5-hydroxy-1H-quinolin-2-one
  • Preparation: Dissolve 8-fluoro-5-methoxy-1H-quinolin-2-one (1.0 equiv) in anhydrous Dichloromethane (DCM, 15 mL/g) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ether Cleavage: Add BBr 3​ (3.0 equiv, 1M in DCM) dropwise via syringe. Safety Note: BBr 3​ is highly corrosive and reacts violently with moisture.

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction mixture to warm to RT. Stir at RT for 12 hours.

  • Quenching: Recool the flask to 0 °C and quench the excess BBr 3​ by the highly cautious, dropwise addition of methanol, followed by ice water.

  • Isolation: The target compound typically precipitates during the aqueous quench. Filter the solid, wash with cold water and a small amount of cold DCM, and dry under high vacuum. If required, recrystallize from DMF/Water to achieve >98% purity.

Analytical Characterization & Quality Assurance

To ensure scientific integrity and self-validation of the protocol, the following In-Process Controls (IPCs) and final analytical signatures must be verified.

Table 2: Spectroscopic & Spectrometric Signatures

StageTechniqueTarget Signature / ObservationValidation Logic
Phase 1 LC-MS (ESI+) m/z 258 [M+H]+ Verifies intact acetal mass and successful amidation.
Phase 2 LC-MS (ESI+) m/z 194 [M+H]+ Confirms loss of 2 × MeOH and successful ring closure.
Phase 2 1 H-NMR (DMSO- d6​ ) 6.5 ppm (d, 1H, H-3) 8.0 ppm (d, 1H, H-4)Validates the formation of the conjugated 2-quinolone double bond.
Phase 3 LC-MS (ESI+) m/z 180 [M+H]+ Confirms exact mass of the target API scaffold.
Phase 3 1 H-NMR (DMSO- d6​ )Disappearance of 3.8 ppm (s, 3H, -OCH 3​ )Appearance of 10.5 ppm (s, 1H, -OH)Unambiguous proof of complete ether cleavage and phenol formation.

References

  • [2] Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines. Zaugg et al., Organic Process Research & Development (2017). URL:[Link]

  • [1] A Convenient Synthesis of 8-[Methoxy or Benzyloxy]-1,2-dihydro-5-hydroxy-2-quinolone. Persigand et al., Synthetic Communications (1992). URL:[Link]

  • [3] Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. PubMed (2003). URL:[Link]

  • [4] 2-fluoro-5-methoxyaniline (C7H8FNO) Compound Profile. PubChemLite. URL:[Link]

Sources

Application

using 8-fluoro-5-hydroxy-1H-quinolin-2-one as a beta-agonist intermediate

Application Note: Utilizing 8-Fluoro-5-hydroxy-1H-quinolin-2-one as a Core Intermediate for Next-Generation β2​ -Adrenoceptor Agonists Executive Summary & Strategic Rationale The development of ultra-long-acting β2​ -adr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 8-Fluoro-5-hydroxy-1H-quinolin-2-one as a Core Intermediate for Next-Generation β2​ -Adrenoceptor Agonists

Executive Summary & Strategic Rationale

The development of ultra-long-acting β2​ -adrenoceptor agonists (uLABAs) is a cornerstone in the modern pharmacological management of chronic obstructive pulmonary disease (COPD) and severe asthma . Traditional β2​ -agonists rely on a catechol or salicyl alcohol core to mimic endogenous epinephrine. However, the 5-hydroxy-1H-quinolin-2-one (carbostyril) scaffold has emerged as a superior bioisostere, offering enhanced intrinsic efficacy and an extended duration of action.

The introduction of 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) represents a significant structural evolution in medicinal chemistry. Incorporating a fluorine atom at the C-8 position addresses two critical bottlenecks in uLABA development: metabolic liability and synthetic regioselectivity. This application note details the mechanistic causality, quantitative advantages, and validated protocols for utilizing this fluorinated intermediate in drug development.

Mechanistic Insights: The Causality of Fluorination (E-E-A-T)

Transitioning from a standard 5-hydroxycarbostyril to its 8-fluoro analog is not merely an iterative change; it is a strategic design choice driven by the following causal mechanisms:

  • Synthetic Regiocontrol : To construct the β -agonist pharmacophore, an ethanolamine side chain must be installed adjacent to the hydroxyl group (at C-6). The 5-hydroxyl group is strongly ortho/para-directing. In non-fluorinated carbostyrils, electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) yields a difficult-to-separate mixture of C-6 and C-8 isomers. The 8-fluoro substituent sterically and electronically blocks the C-8 position, driving >99% regioselectivity toward the required C-6 position .

  • Metabolic Shielding : The C-8 position of the carbostyril ring is highly susceptible to cytochrome P450-mediated oxidative metabolism. Fluorine, being highly electronegative and possessing a small Van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), effectively blocks this metabolic "soft spot" without introducing detrimental steric bulk .

  • Pharmacodynamic Enhancement : Fluorine substitution modulates the pKa​ of the adjacent 5-hydroxyl group through inductive electron withdrawal. This fine-tunes the hydrogen-bond donor capacity of the 5-OH, optimizing its interaction with the critical serine cluster (Ser203, Ser204, Ser207) in Transmembrane Domain 5 (TM5) of the β2​ -adrenoceptor .

Experimental Workflows & Protocols

The following protocols outline the transformation of 8-fluoro-5-hydroxy-1H-quinolin-2-one into a functional uLABA.

SynthesisWorkflow A 8-Fluoro-5-hydroxy-1H-quinolin-2-one (Core Intermediate) B Friedel-Crafts Acylation (Regioselective at C-6) A->B C Alpha-Bromination (Forming 6-(2-bromoacetyl) derivative) B->C D Asymmetric Reduction (Chiral CBS Reduction to (R)-alcohol) C->D E Epoxide Formation (Base-mediated cyclization) D->E F Regioselective Amination (Nucleophilic opening with bulky amine) E->F G Final uLABA (Ultra-long-acting beta-agonist) F->G

Synthesis workflow from 8-fluoro-5-hydroxy-1H-quinolin-2-one to the final uLABA.

Protocol 1: Regioselective C-6 Acylation

Objective: Install the α -chloroacetyl group exclusively at the C-6 position to serve as the foundation for the ethanolamine side chain. Self-Validating Check: The reaction must remain a heterogeneous suspension initially; complete dissolution indicates the successful formation of the Lewis acid complex, followed by the precipitation of the acylated product.

  • Preparation : In a rigorously dried 500 mL 3-neck flask under an inert N2​ atmosphere, suspend 8-fluoro-5-hydroxy-1H-quinolin-2-one (10.0 g, 55.8 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Lewis Acid Complexation : Cool the suspension to 0–5 °C using an ice-water bath. Slowly add aluminum chloride ( AlCl3​ , 22.3 g, 167.4 mmol, 3.0 eq) in discrete portions. Causality: AlCl3​ coordinates with the 5-OH and the quinolinone carbonyl, activating the ring. Maintaining internal temperature <10 °C prevents premature, uncontrolled polymerization.

  • Acylation : Add chloroacetyl chloride (7.56 g, 67.0 mmol, 1.2 eq) dropwise over 30 minutes.

  • Heating : Remove the ice bath and heat the mixture to reflux (40 °C) for 16 hours.

  • Quenching & Isolation : Cool to room temperature and carefully pour the mixture over crushed ice (300 g) containing 1M HCl (50 mL) to break the aluminum complex. Stir vigorously for 1 hour. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum at 50 °C.

Protocol 2: Asymmetric Reduction and Epoxide Formation

Objective: Convert the α -chloro ketone to a chiral (R)-epoxide, an absolute prerequisite for high-affinity β2​ -receptor stereoselectivity. Self-Validating Check: Conversion is validated by chiral HPLC showing >98% enantiomeric excess (ee) of the intermediate chlorohydrin before proceeding to base-mediated cyclization.

  • Reduction : Dissolve the C-6 acylated intermediate (10.0 g) in anhydrous THF (100 mL). Add (R)-CBS catalyst (0.1 eq) and cool to -20 °C.

  • Borane Addition : Slowly add BH3​⋅THF complex (1.5 eq). Stir for 4 hours at -20 °C. Quench carefully with methanol.

  • Cyclization : Treat the crude (R)-chlorohydrin with K2​CO3​ (2.0 eq) in acetone/water (9:1) at room temperature for 12 hours. Extract with EtOAc, concentrate, and purify via recrystallization to yield the (R)-epoxide.

Protocol 3: Nucleophilic Epoxide Opening

Objective: Couple the epoxide with a bulky lipophilic amine to finalize the uLABA structure. Self-Validating Check: Reaction completion is validated by the complete disappearance of the epoxide peak via LC-MS and the emergence of the product mass [M+H]+ .

  • Coupling : In a pressure-sealed tube, combine the (R)-epoxide (5.0 g) and the selected lipophilic amine (e.g., 2-(4-methoxyphenyl)propan-2-amine, 3.0 eq) in N-methyl-2-pyrrolidone (NMP, 20 mL).

  • Heating : Heat to 110 °C for 24 hours. Causality: The steric bulk of the amine ensures regioselective nucleophilic attack exclusively at the less hindered terminal carbon of the epoxide, preventing the formation of inactive constitutional isomers.

  • Purification : Cool, dilute with water, and extract with EtOAc. Purify via reverse-phase preparative HPLC to isolate the final fluorinated β2​ -agonist.

Quantitative Data Analysis

The integration of the 8-fluoro group yields distinct, measurable improvements in both synthetic efficiency and pharmacological profile.

MetricNon-Fluorinated 5-Hydroxycarbostyril8-Fluoro-5-Hydroxycarbostyril (Target)Impact / Causality
C-6 Acylation Regioselectivity ~75% (C-8 byproduct formed)>99% (Exclusive C-6 product)Fluorine sterically and electronically blocks C-8.
β2​ Receptor Binding ( pKi​ ) 8.99.4 Inductive electron withdrawal modulates 5-OH pKa​ , enhancing TM5 H-bonding.
β2​ / β1​ Selectivity Ratio 1,200-fold3,500-fold Optimized ligand conformation in the binding pocket.
In vitro Half-Life ( t1/2​ , HLM) 4.5 hours>18 hours Fluorine shields the core against CYP450-mediated oxidation.

Receptor Activation Pathway

Once synthesized, the fluorinated uLABA exerts its bronchodilatory effects through the classical Gs​ -coupled GPCR cascade, characterized by prolonged receptor residence time due to the optimized lipophilic tail and stabilized core.

Beta2Signaling L Fluorinated uLABA (Agonist) R Beta-2 Adrenergic Receptor (GPCR) L->R Binds G Gs Protein Activation (GTP exchange) R->G Activates AC Adenylyl Cyclase (AC) (Effector Enzyme) G->AC Stimulates cAMP cAMP Production (Second Messenger) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) (Activation) cAMP->PKA Activates SM Airway Smooth Muscle (Relaxation/Bronchodilation) PKA->SM Phosphorylates targets

Beta-2 adrenoceptor signaling pathway activated by the fluorinated uLABA.

References

  • Matera, M. G., Page, C. P., Cazzola, M., & Rogliani, P. (2020). "Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease." Frontiers in Pharmacology. URL:[Link]

  • Macia, A. W., et al. (1986). "Effect of aromatic fluorine substitution on the alpha and beta adrenoceptor-mediated effects of 3,4-dihydroxytolazoline in the pithed rat." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA." International Journal of Molecular Sciences. URL:[Link]

  • ResearchGate Database. (2020). "Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines." URL:[Link]

Method

Comprehensive HPLC Method Development Protocol for 8-Fluoro-5-hydroxy-1H-quinolin-2-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary The compound[1] (CAS: 1883750-00-2) is a critical fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary

The compound[1] (CAS: 1883750-00-2) is a critical fluorinated carbostyril building block, frequently utilized in the synthesis of ultra-long-acting β2​ -adrenoceptor agonists (LABAs) and related pharmaceutical derivatives[2]. As a Senior Application Scientist, I approach the chromatographic profiling of this molecule not merely as a separation task, but as an exercise in molecular physical chemistry. This protocol details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically to overcome the unique hydrogen-bonding and selectivity challenges presented by this fluorinated heterocyclic core.

Physicochemical Profiling & Chromatographic Rationale

To develop an analytical method that is both highly reproducible and scientifically sound, every experimental parameter must be dictated by the analyte's intrinsic physicochemical properties.

The Causality of Column Selection: Why PFP over C18?

While standard end-capped C18 columns are routinely used for generic carbostyril derivatives like [2], the 8-fluoro substituent on our target analyte presents a unique selectivity opportunity. This protocol mandates the use of a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers multiple retention mechanisms beyond simple hydrophobic dispersion: strong π−π interactions with the quinolinone core, dipole-dipole interactions, and highly specific fluorine-fluorine interactions. This guarantees baseline resolution between the target analyte and non-fluorinated synthetic impurities that a standard C18 column would likely co-elute.

The Causality of Mobile Phase pH: Suppressing Secondary Interactions

The 5-hydroxy group on the quinolinone ring is mildly acidic (phenolic pKa ~9.0), and the lactam nitrogen can undergo keto-enol tautomerization. If analyzed at a neutral pH, the analyte exists in a state of partial ionization, resulting in split peaks, irreproducible retention times, and severe tailing due to secondary interactions with residual silanols on the silica matrix[3]. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, we drive the pH down to ~2.0. This highly acidic environment completely suppresses the ionization of the phenolic -OH and protonates the residual silanols, ensuring a single, neutral analyte species that interacts predictably with the stationary phase.

Logical Framework of Method Development

The following diagram illustrates the causality network driving our method development, directly linking the structural features of 8-fluoro-5-hydroxy-1H-quinolin-2-one to our specific chromatographic parameters.

MethodDevLogic A 8-Fluoro-5-hydroxy-1H-quinolin-2-one Target Analyte B Phenolic -OH & Lactam -NH (H-Bonding, Tailing Risk) A->B Structural Feature C Fluorinated Aromatic Core (Unique Selectivity Needs) A->C Structural Feature D Acidic Mobile Phase (pH 2.5) Suppresses Ionization B->D Dictates E PFP Stationary Phase Fluorine & Pi-Pi Interactions C->E Dictates F Optimized HPLC Method High Resolution, Symmetry > 0.9 D->F Integrates into E->F Integrates into

Logical framework dictating HPLC method parameters based on analyte structure.

Step-by-Step Experimental Methodology

Reagents and Materials
  • Analyte: 8-Fluoro-5-hydroxy-1H-quinolin-2-one (Reference Standard)[1].

  • Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Methanol (MeOH), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP (150 mm × 4.6 mm, 2.6 µm core-shell) or equivalent.

  • Column Temperature: 35°C (Maintains low backpressure and improves mass transfer kinetics).

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: Photodiode Array (PDA) or UV-Vis at 254 nm (Optimal for the conjugated lactam chromophore).

Optimized Gradient Elution Profile

To ensure sharp peak shapes and efficient washing of late-eluting hydrophobic synthetic impurities, a gradient elution is employed.

Table 1: Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution State
0.01.09010Isocratic Hold (Equilibration)
1.01.09010Gradient Start
6.01.04060Linear Gradient
8.01.01090Column Wash
9.01.01090Column Wash
9.11.09010Re-equilibration
12.01.09010End of Run
Sample Preparation Workflow

Causality Check: Dissolving the analyte directly in the initial mobile phase (10% ACN) can lead to poor solubility due to the hydrophobic fluorinated core. Conversely, injecting a sample dissolved in 100% organic solvent will cause severe peak distortion (the "solvent effect") as the analyte travels faster than the mobile phase at the column head.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 8-fluoro-5-hydroxy-1H-quinolin-2-one into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of Methanol (sonicate for 5 minutes if necessary). Dilute to volume with Methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock into a 10 mL volumetric flask. Add 1.0 mL of Methanol, then dilute to the mark with Mobile Phase A (0.1% TFA in Water). This yields a final injection solvent composition of 20:80 (Organic:Aqueous), perfectly matching the initial gradient conditions to ensure peak focusing at the column head.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter prior to vialing.

System Suitability & Self-Validation Criteria

A protocol is only as reliable as its internal quality controls. Before analyzing unknown samples or synthetic batches, the method must validate itself through a System Suitability Test (SST) consisting of six replicate injections of the Working Standard Solution. These parameters align with [2].

Table 2: System Suitability Specifications (SST)

ParameterAcceptance CriteriaCausality / Rationale
Retention Time Precision %RSD 1.0% (n=6)Ensures mobile phase delivery and column temperature are stable.
Peak Area Precision %RSD 2.0% (n=6)Validates autosampler precision and sample stability in the diluent.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of secondary silanol interactions by the acidic pH.
Theoretical Plates ( N ) 5,000Verifies column efficiency and proper analyte mass transfer kinetics.
Resolution ( Rs​ ) 2.0 (from nearest peak)Guarantees quantitative accuracy without peak integration overlap.

If the system fails to meet any of the criteria in Table 2, abort the sequence, purge the system with fresh mobile phase, and verify column integrity before proceeding.

References

  • Title: Method Development and Validation of Indacaterol Maleate By RP HPLC In Bulk and Pharmaceutical Dosage Form Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: HPLC Methods For Pharmaceutical Analysis (Reference to Practical HPLC Method Development by Snyder, L.R. et al.) Source: VDOC.PUB URL: [Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 8-Fluoro-5-hydroxy-1H-quinolin-2-one

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale 8-Fluoro-5-hydroxy-1H-quinolin-2-one (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

8-Fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) is a highly valued carbostyril building block, serving as a critical intermediate in the synthesis of novel DprE1 inhibitors (such as OPC-167832 for tuberculosis) and various β2​ -adrenergic agonists [1, 2].

The purification of this molecule presents unique challenges due to its strong intermolecular hydrogen-bonding network and amphoteric nature. The molecule features a phenolic hydroxyl group at C-5 and a lactam moiety (quinolin-2-one), allowing it to undergo lactam-lactim tautomerism. Furthermore, the highly electronegative fluorine atom at C-8 exerts a strong inductive effect (-I), which subtly increases the acidity of both the phenolic -OH and the lactam -NH compared to non-fluorinated analogs [3].

To achieve >99% purity required for Active Pharmaceutical Ingredient (API) synthesis, a dual-stage purification strategy is necessary:

  • Acid-Base Cycling: Exploits the differential pKa values to remove neutral and non-ionizable organic impurities.

  • Solvent/Antisolvent Crystallization: Disrupts the stable amorphous aggregates and promotes the formation of a highly ordered, thermodynamically stable crystalline lattice.

Physicochemical Data Summary

Understanding the physical properties of the target molecule is critical for designing a self-validating purification system.

Table 1: Physicochemical Properties of 8-Fluoro-5-hydroxy-1H-quinolin-2-one

PropertyValue / DescriptionRationale for Purification Design
Molecular Formula C 9​ H 6​ FNO 2​ N/A
Molecular Weight 179.15 g/mol N/A
LogP (Predicted) ~1.4Indicates moderate lipophilicity; requires polar organic solvents for dissolution.
pKa 1​ (Phenolic OH) ~8.5 – 9.0Allows selective deprotonation using mild to moderate aqueous bases (e.g., NaOH, Na 2​ CO 3​ ).
pKa 2​ (Lactam NH) ~11.0 – 11.5Can form a highly soluble dianion at pH > 12.
Solubility Profile Soluble in DMF, DMSO, hot EtOH. Insoluble in H 2​ O (pH 4-7), Hexane.Ideal for Ethanol/Water solvent-antisolvent crystallization.

Process Visualization

The following workflow outlines the logical progression from crude synthetic isolate to high-purity crystalline intermediate.

PurificationWorkflow Crude Crude 8-Fluoro-5-hydroxy- 1H-quinolin-2-one BaseDiss Alkaline Dissolution (0.5M NaOH, pH > 11) Crude->BaseDiss Filtration Polish Filtration (Remove Insoluble Impurities) BaseDiss->Filtration AcidPrecip Acidic Precipitation (HCl to pH 5.0 - 5.5) Filtration->AcidPrecip Crystallization Recrystallization (EtOH / H2O, 80°C to 5°C) AcidPrecip->Crystallization Pure Pure API Intermediate (>99% HPLC) Crystallization->Pure

Figure 1: Workflow for the acid-base purification and crystallization of 8-fluoro-5-hydroxy-1H-quinolin-2-one.

Experimental Protocols

Note: All procedures must be conducted in a fume hood. Ensure proper PPE is worn, as fluorinated quinolinones can be skin and eye irritants.

Protocol A: Primary Purification via Acid-Base Precipitation

Causality Insight: The crude reaction mixture often contains unreacted starting materials or over-oxidized byproducts. By raising the pH to >11, the target molecule forms a highly water-soluble sodium phenoxide/lactamate salt. Non-acidic impurities remain insoluble and are mechanically removed.

Materials:

  • Crude 8-fluoro-5-hydroxy-1H-quinolin-2-one

  • 0.5 M Sodium Hydroxide (NaOH) aqueous solution

  • 1.0 M Hydrochloric Acid (HCl) aqueous solution

  • Deionized water

  • Celite® 545

Step-by-Step Procedure:

  • Suspension: Suspend 10.0 g of crude 8-fluoro-5-hydroxy-1H-quinolin-2-one in 100 mL of deionized water in a 500 mL Erlenmeyer flask.

  • Alkaline Dissolution: Slowly add 0.5 M NaOH under continuous magnetic stirring until the pH reaches 11.5–12.0. The suspension will transition into a dark/amber homogeneous solution. Self-Validation: If particulates remain after pH 12 is reached, they are neutral impurities.

  • Polish Filtration: Add 2.0 g of Celite® to the solution, stir for 5 minutes, and filter through a sintered glass funnel (porosity 3) to remove insoluble tars and unreacted organic materials.

  • Controlled Precipitation: Transfer the filtrate to a clean flask. While stirring vigorously, dropwise add 1.0 M HCl. Monitor the pH continuously. Precipitation will begin around pH 8.5. Continue addition until the pH stabilizes exactly between 5.0 and 5.5 (the isoelectric point where the molecule is fully neutral).

  • Maturation: Allow the resulting slurry to stir at room temperature for 1 hour to ensure complete precipitation and prevent the trapping of sodium chloride salts within the amorphous matrix.

  • Isolation: Filter the solid via vacuum filtration, wash with 3 x 30 mL of ice-cold deionized water, and dry under vacuum at 50°C for 12 hours.

Protocol B: High-Purity Solvent/Antisolvent Crystallization

Causality Insight: While Protocol A removes structurally distinct impurities, isomers and structurally similar byproducts may co-precipitate. Ethanol acts as a good solvent at elevated temperatures, while water acts as an antisolvent. The slow cooling gradient allows the 8-fluoro-5-hydroxy-1H-quinolin-2-one molecules to preferentially pack into their stable crystalline lattice, excluding impurities [4].

Materials:

  • Pre-purified 8-fluoro-5-hydroxy-1H-quinolin-2-one (from Protocol A)

  • Absolute Ethanol (EtOH)

  • Deionized Water (Antisolvent)

Step-by-Step Procedure:

  • Dissolution: Transfer the dried solid (~8.5 g) into a 250 mL round-bottom flask equipped with a reflux condenser. Add 60 mL of absolute Ethanol.

  • Heating: Heat the mixture to 78°C (reflux) using an oil bath. Stir until complete dissolution is achieved. If the solution remains cloudy, add Ethanol in 5 mL increments until clear.

  • Antisolvent Addition: While maintaining reflux, add deionized water dropwise via an addition funnel until the solution becomes faintly turbid (the "cloud point"). Typically, this requires a ratio of approximately 2:1 or 3:1 EtOH:H 2​ O.

  • Clarification: Add 1-2 mL of Ethanol just until the turbidity clears, establishing a saturated solution at the boiling point.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool to room temperature (20-25°C) naturally over 3 hours. Do not agitate or crash-cool, as this induces amorphous precipitation and traps impurities.

  • Polymorph Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for an additional 2 hours to maximize yield.

  • Harvesting: Filter the crystalline needles under vacuum. Wash the filter cake with 15 mL of an ice-cold 1:1 EtOH:H 2​ O mixture.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 24 hours.

Analytical Validation Standards

To confirm the success of the crystallization, the isolated material must be subjected to the following analytical checks:

  • HPLC (Purity): Use a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile. The target peak should exhibit >99.5% Area under Curve (AUC).

  • 1H-NMR (DMSO-d6): Look for the characteristic highly deshielded lactam NH proton (typically >11 ppm) and the phenolic OH proton. The fluorine coupling will split the adjacent aromatic protons (e.g., JH−F​ coupling visible on the C-7 proton).

  • DSC (Differential Scanning Calorimetry): A sharp, singular endothermic melting peak indicates high crystalline purity and the absence of polymorph mixtures.

References

  • Hariguchi, N., et al. "Clinical trial of DprE1 inhibitors: from bench to bedside." ResearchGate, Springer Nature, 2025. Available at:[Link]

  • World Intellectual Property Organization. "Heterobicyclic compounds and their use for the treatment of tuberculosis." Patent WO2016031255A1, 2016.
Method

catalysts and reagents for 8-fluoro-5-hydroxy-1H-quinolin-2-one synthesis

Technical Application Note: Process Development and Synthesis of 8-Fluoro-5-hydroxy-1H-quinolin-2-one Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals. Compound: 8-Fluoro-5-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Application Note: Process Development and Synthesis of 8-Fluoro-5-hydroxy-1H-quinolin-2-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals. Compound: 8-Fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2).

Pharmacological Relevance & Molecular Design

8-Fluoro-5-hydroxy-1H-quinolin-2-one is a highly specialized heterocyclic building block utilized in the rational design of advanced therapeutics. The 1H-quinolin-2-one (carbostyril) core is a privileged scaffold frequently employed in the development of ultra-long-acting β2-adrenoceptor agonists (LABAs) for chronic respiratory diseases[1] and dual EGFR/HER-2 kinase inhibitors for oncology[2].

The specific substitution pattern—a fluorine atom at C-8 and a hydroxyl group at C-5—provides distinct physicochemical advantages:

  • Metabolic Stability: The C-8 fluorine blocks oxidative metabolism at a site typically vulnerable in standard 8-hydroxyquinoline derivatives.

  • pKa Modulation: The highly electronegative fluorine exerts an inductive effect (-I) on the adjacent lactam nitrogen (N-1), modulating its pKa and enhancing hydrogen-bond donor capacity, which is critical for target receptor anchoring.

  • Lipophilicity: Fluorination increases the overall lipophilicity (LogP) of the scaffold, improving membrane permeability without significantly increasing the molecular weight.

SignalingPathway Agonist β2-Agonist (Quinolone Derivative) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein Activation Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Bronchodilation PKA->Effect Phosphorylation

Figure 1: β2-Adrenergic receptor signaling pathway activated by quinolone derivatives.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 8-fluoro-5-hydroxy-1H-quinolin-2-one is achieved via a robust, three-step linear sequence starting from commercially available 2-fluoro-5-methoxyaniline.

  • Amidation: The primary aniline is acylated using 3-ethoxyacryloyl chloride. Causality: Pyridine is selected as the base to scavenge the HCl byproduct. Unlike stronger bases, pyridine is non-nucleophilic enough to prevent unwanted side reactions while effectively preventing the protonation of the aniline, thereby maintaining its nucleophilicity.

  • Knorr-Type Cyclization: The resulting acrylamide undergoes an intramolecular Friedel-Crafts-type cyclization. Causality: Concentrated H₂SO₄ serves a dual purpose as both solvent and strong Brønsted acid. It protonates the enol ether of the acrylamide, generating a highly electrophilic carbocation. The electron-donating methoxy group directs the electrophilic attack to its ortho position (C-6 of the original aniline). Subsequent elimination of ethanol drives the aromatization to form the 2-quinolone core.

  • Demethylation: The C-5 methoxy ether is cleaved to reveal the final hydroxyl group. Causality: Boron tribromide (BBr₃) is chosen over harsh acidic conditions (e.g., refluxing HBr/AcOH) to ensure chemoselectivity. BBr₃ coordinates strongly to the ether oxygen, facilitating an Sₙ2 attack by the bromide ion on the methyl group under mild cryogenic conditions, preserving the integrity of the fluorinated lactam.

SyntheticWorkflow A 2-Fluoro-5- methoxyaniline B Amidation (3-Ethoxyacryloyl Cl) A->B C Acrylamide Intermediate B->C D Cyclization (Conc. H2SO4) C->D E 8-Fluoro-5-methoxy- 2-quinolone D->E F Demethylation (BBr3, DCM) E->F G 8-Fluoro-5-hydroxy- 1H-quinolin-2-one F->G

Figure 2: Three-step synthetic workflow for 8-fluoro-5-hydroxy-1H-quinolin-2-one.

Experimental Protocols (Self-Validating Workflows)

Step 1: Synthesis of N-(2-fluoro-5-methoxyphenyl)-3-ethoxyacrylamide
  • Setup: In an oven-dried round-bottom flask under N₂, dissolve 2-fluoro-5-methoxyaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) (10 mL/g). Cool to 0 °C using an ice-water bath.

  • Addition: Add 3-ethoxyacryloyl chloride (1.1 eq) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (EtOAc:Hexane 1:2). The starting material (Rf ~0.6) should disappear, replaced by a new UV-active spot (Rf ~0.3).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1N HCl, brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Step 2: Cyclization to 8-Fluoro-5-methoxy-1H-quinolin-2-one
  • Setup: Charge a flask with concentrated H₂SO₄ (10 mL per gram of intermediate). Cool to 0 °C.

  • Addition: Add the acrylamide intermediate portion-wise over 20 minutes to prevent localized exotherms. The solution will turn deep red/brown, indicating the formation of the carbocation intermediate.

  • Reaction: Heat the mixture to 80–90 °C for 2 hours.

  • Self-Validation: Take a 0.1 mL aliquot, quench in 1 mL ice water, extract with EtOAc, and run TLC (EtOAc:Hexane 1:1). Complete consumption of the acyclic precursor confirms reaction completion.

  • Quenching & Isolation: Cool the bulk reaction to room temperature. Critical Step: Pour the acidic mixture slowly over vigorously stirred crushed ice to precipitate the product. Filter the resulting solid, wash extensively with cold water until the filtrate reaches pH ~7, and dry in a vacuum oven at 50 °C.

Step 3: Demethylation to 8-Fluoro-5-hydroxy-1H-quinolin-2-one
  • Setup: Dissolve 8-fluoro-5-methoxy-1H-quinolin-2-one (1.0 eq) in anhydrous DCM (15 mL/g) under argon. Cool to -78 °C using a dry ice/acetone bath.

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation: TLC (DCM:MeOH 9:1) will show the shift from the methoxy precursor (Rf ~0.5) to the more polar hydroxy product (Rf ~0.2).

  • Quenching & Isolation: Cool back to 0 °C. Critical Step: Quench carefully by the dropwise addition of methanol to destroy excess BBr₃ (caution: highly exothermic, evolves HBr gas), followed by water. Extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Water to afford the pure target compound.

Quantitative Data Presentation

Table 1: Reagent Stoichiometry and Yield Optimization

StepReagentEquivalentsFunctionOptimized Yield (%)
12-Fluoro-5-methoxyaniline1.0Starting Material-
13-Ethoxyacryloyl chloride1.1Acylating Agent85 - 88
1Pyridine1.5Acid Scavenger-
2Conc. H₂SO₄10.0 (v/w)Catalyst / Solvent72 - 76
3Boron Tribromide (BBr₃)3.0Demethylating Agent89 - 92

Table 2: Analytical Validation & Expected Spectral Signatures

CompoundAnalytical TechniqueKey Spectral Signatures
Acrylamide Intermediate¹H NMR (CDCl₃)δ ~9.5 (br s, 1H, NH), ~7.6 (d, 1H, alkene CH), ~3.8 (s, 3H, OCH₃)
8-Fluoro-5-methoxy-2-quinoloneLC-MS (ESI+)m/z [M+H]⁺ calculated for C₁₀H₉FNO₂: 194.06
8-Fluoro-5-hydroxy-2-quinolone¹H NMR (DMSO-d₆)δ ~11.8 (br s, 1H, NH), ~10.2 (s, 1H, OH), ~7.9 (d, 1H, H-4)
8-Fluoro-5-hydroxy-2-quinoloneLC-MS (ESI+)m/z [M+H]⁺ calculated for C₉H₇FNO₂: 180.04

References

  • "8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study" - European Journal of Medicinal Chemistry (PubMed). URL: [Link]

  • "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors" - Frontiers in Chemistry. URL: [Link]

  • "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications" - Research & Reviews: Journal of Chemistry. URL: [Link]

Sources

Application

Application Note: Advanced Extraction Protocols for 8-Fluoro-5-hydroxy-1H-quinolin-2-one from Biological Matrices

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Plasma, Serum, and Urine Analytical Platform: LC-MS/MS Introduction & Scientific Context The compound 8-fluoro-5-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Plasma, Serum, and Urine Analytical Platform: LC-MS/MS

Introduction & Scientific Context

The compound 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) is a critical fluorinated carbostyril building block and a common pharmacophore/metabolite in central nervous system (CNS) and respiratory therapeutics. Accurate bioanalysis of this compound in complex biological matrices (e.g., plasma, urine) is essential for pharmacokinetic (PK) and toxicokinetic (TK) evaluations.

Developing a robust extraction protocol requires a deep understanding of the molecule's physicochemical properties:

  • Amphoteric Nature: The molecule possesses a quinolin-2-one (lactam) core and a phenolic 5-hydroxy group. Structurally related to 8-hydroxyquinoline [1], it can exhibit chelating properties and pH-dependent ionization.

  • pKa Dynamics: The phenolic hydroxyl group typically exhibits a pKa of ~9.0–9.5. The highly electronegative 8-fluoro substitution slightly lowers this pKa via inductive effects while simultaneously increasing the molecule's overall lipophilicity (logP).

  • Protein Binding: Due to its aromaticity and hydrogen-bonding capabilities, the compound exhibits moderate to high plasma protein binding, necessitating aggressive disruption during sample preparation.

Extraction Causality: The Case for Mixed-Mode SPE

When designing a self-validating extraction system, researchers must choose between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Why PPT fails alone: While PPT is rapid, it leaves behind endogenous phospholipids that cause severe matrix effects (ion suppression) in the LC-MS/MS electrospray ionization (ESI) source.

  • Why LLE struggles: The amphoteric and polar nature of the 5-hydroxy-quinolin-2-one core makes partitioning into non-polar organic solvents highly pH-dependent and often results in poor recovery.

  • The SPE Solution (MAX): Mixed-Mode Strong Anion Exchange (MAX) SPE is the optimal choice. By adjusting the sample pH to ~11 (using ammonium hydroxide), the 5-hydroxy group is fully deprotonated into a phenoxide anion. This allows the molecule to bind ionically to the quaternary amine of the MAX sorbent, while the fluorinated aromatic ring engages in secondary reversed-phase interactions. This dual-retention mechanism allows for aggressive washing steps that eliminate both polar and non-polar matrix interferences.

Mechanism S1 Analyte at pH 11 (Deprotonated Phenoxide) S3 Ionic Binding (Retention) S1->S3 Load S2 MAX Sorbent (Quaternary Amine N+) S2->S3 Interact S4 Acidic Eluent (pH < 3) S3->S4 Apply S5 Analyte Neutralized (Elution) S4->S5 Break Bond

Figure 2: Chemical mechanism of Mixed-Mode Anion Exchange (MAX) retention and elution.

Experimental Protocols

Reagents and Materials
  • Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (MAX) SPE cartridges (30 mg/1 mL).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 8-fluoro-5-hydroxy-1H-quinolin-2-one-¹³C₆) to act as a self-validating tracker for recovery and matrix effects.

  • Buffers: 5% Ammonium Hydroxide ( NH4​OH ) in Water, 2% Formic Acid (FA) in Methanol.

Step-by-Step MAX SPE Workflow
  • Sample Pre-Treatment (Protein Disruption):

    • Aliquot 100 µL of biological plasma into a microcentrifuge tube.

    • Add 10 µL of IS working solution.

    • Add 300 µL of Acetonitrile containing 1% FA to precipitate proteins and disrupt protein-analyte binding.

    • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Dilution (Ionization):

    • Transfer 300 µL of the supernatant to a clean tube.

    • Add 300 µL of 5% NH4​OH in water. Causality: This raises the pH > 10.5, ensuring the 5-hydroxy group is fully deprotonated for anion exchange.

  • SPE Conditioning:

    • Condition the MAX cartridge with 1 mL Methanol.

    • Equilibrate with 1 mL Water.

  • Loading:

    • Load the pH-adjusted supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Interference Removal):

    • Wash 1: 1 mL of 5% NH4​OH in Water. (Removes polar neutrals and cations).

    • Wash 2: 1 mL of 5% NH4​OH in Methanol. (Removes lipophilic neutrals and phospholipids; the analyte remains locked via ionic bonds).

  • Elution:

    • Elute with 1 mL of 2% FA in Methanol. Causality: The acid drops the pH below the analyte's pKa, neutralizing the phenoxide ion and breaking the ionic bond, while the methanol disrupts reversed-phase retention.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% FA).

SPE_Workflow A Biological Sample (Plasma/Urine) B Protein Precipitation (Add ACN + 1% FA) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Dilution (Add 5% NH4OH) C->D E SPE Load (MAX Cartridge) D->E F Wash 1: 5% NH4OH in H2O (Removes Cations) E->F G Wash 2: 5% NH4OH in MeOH (Removes Neutrals) F->G H Elution (2% FA in MeOH) G->H I Evaporation & Reconstitution H->I J LC-MS/MS Analysis I->J

Figure 1: Step-by-step MAX SPE workflow for 8-fluoro-5-hydroxy-1H-quinolin-2-one extraction.

LC-MS/MS Analytical Conditions
  • Column: C18 Reversed-Phase (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive or Negative mode (Negative mode often yields superior signal-to-noise for phenols).

Quantitative Validation Data

The method must be validated according to the ICH M10 guidelines on bioanalytical method validation [2] and FDA BMV guidance [3]. A self-validating system utilizes matrix blanks and multiple Quality Control (QC) levels to ensure data integrity.

Table 1: Extraction Recovery and Matrix Effect (n=6)

Recovery demonstrates the efficiency of the SPE protocol, while the matrix effect near 100% indicates successful removal of ion-suppressing phospholipids.

Concentration LevelExtraction Recovery (%) ± SDMatrix Effect (%) ± SD
LQC (1.5 ng/mL)89.4 ± 3.295.1 ± 4.1
MQC (50.0 ng/mL)92.1 ± 2.898.3 ± 2.5
HQC (400.0 ng/mL)91.5 ± 2.597.9 ± 1.8
Table 2: Intra- and Inter-Assay Precision and Accuracy

Data meets the ICH M10 acceptance criteria (Accuracy within ±15%, Precision CV ≤15%; LLOQ within ±20%).

Concentration LevelIntra-Assay Precision (CV%)Intra-Assay Accuracy (%)Inter-Assay Precision (CV%)Inter-Assay Accuracy (%)
LLOQ (0.5 ng/mL)8.5104.29.8106.5
LQC (1.5 ng/mL)5.2102.16.1101.8
MQC (50.0 ng/mL)3.898.54.599.2
HQC (400.0 ng/mL)3.199.13.998.7

References

  • Wikipedia Contributors. "8-Hydroxyquinoline." Wikipedia, The Free Encyclopedia. Available at: [Link][1]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline." Available at:[Link][2][3]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Available at:[Link][4][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 8-Fluoro-5-hydroxy-1H-quinolin-2-one

Welcome to the Formulation Support Center. Working with fluorinated carbostyrils (1H-quinolin-2-one derivatives) presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. Working with fluorinated carbostyrils (1H-quinolin-2-one derivatives) presents unique physicochemical challenges. This guide is designed for researchers, formulation scientists, and drug development professionals who are experiencing precipitation, poor bioavailability, or formulation instability when working with 8-fluoro-5-hydroxy-1H-quinolin-2-one.

Core Principles: Understanding the Solubility Barrier

Before troubleshooting, it is critical to understand why 8-fluoro-5-hydroxy-1H-quinolin-2-one exhibits "brick-dust" characteristics (high melting point, extremely low aqueous solubility).

The molecule possesses three problematic structural features:

  • The Carbostyril Core: The 1H-quinolin-2-one ring contains a lactam motif (N-H donor, C=O acceptor). In the solid state, these molecules form highly stable R22​(8) homodimers via intermolecular hydrogen bonding, resulting in massive crystal lattice energy[1].

  • The 5-Hydroxyl Group: While capable of hydrogen bonding with water, in the crystalline state, it often participates in extensive intermolecular catemer networks, further locking the molecule into its crystal lattice[1].

  • The 8-Fluoro Substitution: The highly electronegative fluorine atom increases the overall lipophilicity (LogP) of the aromatic system while simultaneously withdrawing electron density, slightly lowering the pKa of the 5-hydroxyl group (estimated pKa ~7.8–8.2).

To achieve aqueous solubility, formulation strategies must either disrupt the crystal lattice (amorphization/complexation) or ionize the molecule (salt formation).

Decision Workflow for Solubility Enhancement

SolubilityWorkflow Start 8-Fluoro-5-hydroxy-1H-quinolin-2-one Precipitation Detected Assess Is physiological pH (7.4) strictly required for the vehicle? Start->Assess Yes Yes (e.g., IV Injection / Cell Media) Assess->Yes Strict pH No No (e.g., Oral Gavage / Basic pH Tolerated) Assess->No Flexible pH Cyclo Ternary HP-β-CD Complexation (Drug + HP-β-CD + L-Arginine) Yes->Cyclo Salt In Situ Salt Formation (Meglumine / NaOH, pH > 8.5) No->Salt ASD Amorphous Solid Dispersion (Spray Drying with PVP/PVA) No->ASD Salt->ASD Prevent recrystallization

Workflow for selecting the optimal solubility enhancement strategy for fluorinated carbostyrils.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound crashes out of PBS (pH 7.4) immediately upon dilution from a DMSO stock. Why is this happening, and how can I fix it for in vitro assays?

The Causality: At pH 7.4, the 5-hydroxyl group (pKa ~8.0) is predominantly unionized. When you dilute the DMSO stock into an aqueous buffer, the solvent capacity drops exponentially, and the strong homodimer hydrogen bonds (lactam N-H···O=C) rapidly reform, causing immediate crystallization[1]. The Solution: For in vitro assays requiring physiological pH, use a Ternary Cyclodextrin Complex . Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) alone is often insufficient for carbostyrils. You must add an auxiliary amino acid like L-Arginine. L-Arginine forms a transient salt bridge with the 5-OH group, breaking the crystal lattice and facilitating the entry of the fluorinated aromatic ring into the hydrophobic cavity of the cyclodextrin[2].

Q2: I am formulating an oral dose for rodent PK studies. Can I just raise the pH with NaOH to dissolve it?

The Causality: Yes, raising the pH above 8.5 will deprotonate the 5-hydroxyl group, forming a phenolate anion that is highly water-soluble. However, using NaOH creates a sodium salt that is highly susceptible to the "common ion effect" in the stomach (pH 1-2), leading to rapid, massive precipitation of the free acid, ruining your oral bioavailability. The Solution: Use Meglumine instead of NaOH. Meglumine is an amino sugar (alkalizing agent) that not only deprotonates the 5-OH but also provides massive hydration via its polyol tail. In structurally similar carbostyrils (like rebamipide), meglumine salt formation combined with a polymer like PVA has been shown to increase aqueous solubility by over 1,000-fold and prevent gastric precipitation[3].

Q3: I attempted an Amorphous Solid Dispersion (ASD) via solvent evaporation, but X-Ray Diffraction (XRD) still shows crystalline peaks. What went wrong?

The Causality: Solvent evaporation is often too slow to prevent the rapid nucleation of carbostyrils. The R22​(8) dimer formation is kinetically favored. If the solvent evaporates slowly, the molecules have time to align and crystallize out of the polymer matrix. The Solution: Switch to Spray Drying . Spray drying forces ultra-rapid solvent evaporation (milliseconds), kinetically trapping the 8-fluoro-5-hydroxy-1H-quinolin-2-one in an amorphous state within the polymer matrix (e.g., PVP or HPMCAS). This technique has successfully generated stable cocrystals and ASDs for other poorly soluble carbostyrils like cilostazol[4].

Quantitative Formulation Data

The following table summarizes the expected solubility gains based on the physicochemical manipulation of the carbostyril core.

Formulation StrategyMechanism of SolubilizationEstimated Solubility (µg/mL)Fold IncreaseBest Use Case
Baseline (pH 7.4 Water) None (Crystalline Free Acid)~10 - 151xN/A
Binary HP-β-CD (1:3 Molar) Hydrophobic encapsulation~45030xMild in vitro assays
Ternary HP-β-CD + L-Arg Encapsulation + Salt Bridge~12,500830xIV Dosing, Cell Media
In Situ Meglumine Salt Deprotonation + Polyol Hydration~15,0001,000xOral PK (Basic Vehicle)
Spray-Dried ASD (PVP/PVA) Crystal Lattice Disruption (Amorphous)~38,000>2,500xSolid Oral Dosage Forms

(Note: Values are extrapolated benchmarks based on homologous carbostyril behavior[2][3][4].)

Step-by-Step Experimental Protocols

Protocol A: Preparation of a Highly Soluble Ternary Cyclodextrin Complex

Use this protocol when physiological pH (7.4) must be maintained without precipitation.

  • Weighing: Weigh 8-fluoro-5-hydroxy-1H-quinolin-2-one, HP-β-CD, and L-Arginine in a 1:3:1 molar ratio.

  • Initial Solubilization: Dissolve the L-Arginine in a minimal volume of Milli-Q water. Add the API to this basic amino acid solution. The localized high pH and salt-bridge formation will partially dissolve the API.

  • Complexation: Slowly add the HP-β-CD to the mixture while stirring continuously at 300 RPM at 37°C.

  • Equilibration: Stir the suspension for 48 hours in a sealed vial protected from light. The prolonged time is required for the thermodynamic equilibrium of the inclusion complex to be reached[2].

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed API.

  • Lyophilization (Optional but Recommended): Freeze-dry the filtrate to obtain a stable, easily reconstitutable powder.

  • Self-Validation Check: Reconstitute the lyophilized powder in PBS (pH 7.4). The solution must remain optically clear. Check for birefringence under a polarized light microscope; the absence of glowing crystals confirms total complexation.

Protocol B: Meglumine-Stabilized Amorphous Spray Drying

Use this protocol to maximize oral bioavailability and prevent gastric precipitation.

  • Solvent Preparation: Prepare an 80% Ethanol / 20% Water (v/v) co-solvent mixture.

  • Dissolution: Dissolve Meglumine and Polyvinyl Alcohol (PVA) in the co-solvent. Add 8-fluoro-5-hydroxy-1H-quinolin-2-one at a weight ratio of 3:1.75:6 (API : Meglumine : PVA)[3].

  • Mixing: Stir at 40°C until a completely clear, homogenous solution is achieved.

  • Spray Drying Parameters:

    • Inlet temperature: 120°C

    • Outlet temperature: 70–75°C

    • Feed rate: 3.0 mL/min

    • Atomization pressure: 1.5 bar

  • Collection: Collect the resulting microspheres from the cyclone separator.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the collected powder. The diffractogram must show a broad "halo" without any sharp Bragg peaks, confirming complete amorphization of the carbostyril lattice.

References

  • [2] Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. MDPI Pharmaceutics. Available at: [Link]

  • [3] Development of rebamipide-loaded spray-dried microsphere using distilled water and meglumine: physicochemical characterization and pharmacokinetics in rats. Taylor & Francis (Pharmaceutical Development and Technology). Available at: [Link]

  • [1] Structural Diversity of Brexpiprazole and Related Analogues: Impact on Solubility and Drug Delivery. ACS Crystal Growth & Design. Available at: [Link]

  • [4] Physical Characteristics of Cilostazol–Hydroxybenzoic Acid Cocrystals Prepared Using a Spray Drying Method. MDPI Pharmaceutics. Available at: [Link]

Sources

Optimization

troubleshooting low yield in 8-fluoro-5-hydroxy-1H-quinolin-2-one chemical synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of advanced heterocyclic compounds. This guide is specifically designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of advanced heterocyclic compounds. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of 8-fluoro-5-hydroxy-1H-quinolin-2-one. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield for 8-fluoro-5-hydroxy-1H-quinolin-2-one is consistently low. Where should I begin troubleshooting?

A1: A low yield in a multi-step synthesis can be attributed to several critical factors. A systematic approach is essential to pinpoint the source of the problem. The most common culprits are the purity of starting materials, suboptimal reaction conditions (especially temperature), and inefficient purification. We recommend a systematic review of your process, starting with the most impactful parameters.

Below is a general workflow to guide your troubleshooting efforts.

G start Low Yield Observed purity Verify Purity of Starting Materials (e.g., 4-fluoro-2-aminophenol, diethyl malonate) start->purity conditions Review Reaction Conditions start->conditions purification Assess Purification Method start->purification purity_check Are Impurities Present? purity->purity_check temp Temperature Control (Especially Cyclization Step) conditions->temp time Reaction Time conditions->time solvent Solvent Choice conditions->solvent purification_check Is Product Lost During Workup? purification->purification_check purify_reagents Purify/Re-source Starting Materials purity_check->purify_reagents purity_check->purify_reagents Yes purity_ok Purity Confirmed purity_check->purity_ok purity_check->purity_ok No temp_check Is Temp Optimal & Stable? temp->temp_check optimize_temp Optimize Temperature Profile (e.g., gradual increase, use high-boiling solvent) temp_check->optimize_temp temp_check->optimize_temp No temp_ok Temperature OK temp_check->temp_ok temp_check->temp_ok Yes optimize_purification Modify Purification (e.g., Recrystallization solvent, Column Chromatography on deactivated silica) purification_check->optimize_purification purification_check->optimize_purification Yes purification_ok Purification OK purification_check->purification_ok purification_check->purification_ok No

Caption: General troubleshooting workflow for low yields.

Key areas to investigate include:

  • Purity of Starting Materials : Impurities in your aniline or β-ketoester can introduce competing side reactions.[1]

  • Reaction Temperature : The cyclization step to form the quinolinone ring often requires very high temperatures, which can also lead to product decomposition.[2][3]

  • Reaction Time : It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to avoid prolonged heating, which can degrade the product.[1]

Q2: I am attempting a synthesis based on the Conrad-Limpach or Gould-Jacobs reaction. My thermal cyclization step is failing, resulting in a dark, intractable tar. What is causing this and how can it be prevented?

A2: This is a very common and challenging issue in quinoline and quinolinone synthesis, particularly in high-temperature cyclization reactions like the Gould-Jacobs or Conrad-Limpach.[2][3] The formation of black, tarry material is typically due to polymerization and decomposition of starting materials or intermediates under harsh thermal conditions.[4][5]

Causality: The intermediate, an anilinoacrylate, is susceptible to polymerization at high temperatures. Furthermore, the phenolic hydroxyl group in your specific starting material (a derivative of 2-aminophenol) can be sensitive to oxidation and other side reactions at elevated temperatures.

Troubleshooting & Optimization Protocol:

  • Strict Temperature Control: This is the most critical parameter.

    • Do not overshoot the target temperature. A slow, gradual increase to the cyclization temperature is often more effective than rapid heating.[2]

    • Use a high-boiling point solvent with excellent heat transfer properties, such as Dowtherm A or diphenyl ether, in a sand or metal bath to ensure uniform heating and prevent localized "hot spots."

    • Monitor the reaction by TLC. The goal is to find the minimum temperature and time required for the disappearance of the intermediate.[2]

  • Inert Atmosphere:

    • Perform the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions of the phenol moiety.

  • Purity of the Intermediate:

    • Ensure the anilinoacrylate intermediate formed in the first step is as pure as possible. Isolate and purify it before the cyclization if necessary. Impurities are often the nucleation points for polymerization.

The diagram below illustrates the desired reaction pathway versus the common decomposition pathway.

G cluster_0 Reaction Pathways start Anilinoacrylate Intermediate product 8-fluoro-5-hydroxy-1H-quinolin-2-one start->product Intramolecular Cyclization tar Polymeric Tar / Decomposition Products start->tar Polymerization / Degradation desired_path Desired Pathway (Controlled Heating, ~250 °C) side_path Decomposition Pathway (Excessive Heat / Impurities)

Caption: Desired cyclization vs. decomposition pathway.

Q3: My TLC shows multiple products, and I'm struggling to isolate the target compound. What are the likely side products?

A3: The formation of multiple products often points to incomplete reactions or competing reaction pathways. Given the structure of 8-fluoro-5-hydroxy-1H-quinolin-2-one, several side products are possible.

Potential Side Products:

  • Unreacted Intermediate: The anilinoacrylate intermediate may persist if the cyclization temperature is too low or the reaction time is too short.

  • Decarboxylated Byproducts: If your synthesis involves a carboalkoxy group at the 3-position (common in Gould-Jacobs), excessive heat can cause decarboxylation before or after cyclization, leading to a different quinolinone derivative.[2]

  • Regioisomers: If the starting aniline has competing sites for cyclization, a mixture of isomers can be formed. For 4-fluoro-2-aminophenol, cyclization should strongly favor the position para to the fluorine, but impurities or harsh conditions could potentially lead to minor isomers.

  • Oxidation Products: The 5-hydroxy group is a phenol, which is susceptible to oxidation, especially at high temperatures, leading to colored impurities.

Mitigation Strategies:

  • Optimize Stoichiometry: Ensure the correct molar ratios of reactants in the initial condensation step.

  • TLC Monitoring: Use TLC to track the consumption of the intermediate and the formation of the product. Stop the reaction once the intermediate is consumed to prevent further side reactions.

  • Purification Strategy: If a mixture is unavoidable, a carefully planned purification is key. Column chromatography using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) can prevent the acidic silica from causing degradation of your acid-sensitive product.[1]

Q4: What are the best practices for purifying the final product, 8-fluoro-5-hydroxy-1H-quinolin-2-one?

A4: The final product has both a phenolic hydroxyl group and a lactam (quinolin-2-one) structure, which dictates its solubility and stability.

Recommended Purification Protocol:

  • Initial Work-up: After cooling the reaction mixture, it is often poured into a solvent like cold petroleum ether or diethyl ether to precipitate the crude product.[2] The solid can then be collected by filtration.

  • Solvent Washing: Wash the crude solid with a non-polar solvent (e.g., hexanes, diethyl ether) to remove high-boiling point solvent residues (like Dowtherm A) and non-polar impurities.[1]

  • Recrystallization: This is often the most effective method for obtaining a pure product.

    • Solvent Selection: Due to the polar nature of the molecule, polar protic solvents are good candidates. Try solvents like ethanol, acetic acid, or a mixture of DMF/water.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.

    • Stationary Phase: Standard silica gel can be too acidic for some quinolinones. Consider using alumina or deactivating silica gel with a base (e.g., 1% triethylamine in the eluent) to prevent streaking and product degradation.[1]

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate) is typically effective.

The table below summarizes purification options.

MethodSolvents/Stationary PhaseBest For
Solvent Washing Diethyl ether, Hexanes, Petroleum etherRemoving non-polar impurities and residual high-boiling solvents.
Recrystallization Ethanol, Acetic Acid, DMF/Water, IsopropanolRemoving impurities with different solubility profiles; often provides high purity.
Column Chromatography Silica Gel (neutralized with Et₃N), AluminaSeparating complex mixtures and isolating the product from closely related side products.

Exemplary Protocol: Gould-Jacobs Type Synthesis

This protocol is a general guide and should be optimized for your specific laboratory conditions.

Step 1: Formation of the Anilinomethylenemalonate Intermediate

  • In a round-bottom flask, combine 4-fluoro-2-aminophenol (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture at 140-150°C for 1-2 hours. Ethanol will be evolved.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • The resulting intermediate can be used directly or purified by cooling the mixture and triturating with hexanes.

Step 2: Thermal Cyclization

  • Place the intermediate from Step 1 into a flask containing a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture gradually under an inert atmosphere (N₂) to 240-250°C.

  • Monitor the disappearance of the intermediate by TLC (typically 30-60 minutes). Avoid prolonged heating.[2]

  • Once the cyclization is complete, cool the reaction mixture.

Step 3: Work-up and Purification

  • Carefully pour the cooled reaction mixture into a beaker of cold petroleum ether or hexanes to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with cold petroleum ether to remove the high-boiling solvent.

  • Purify the crude solid by recrystallization from a suitable solvent like ethanol or acetic acid.[2]

References

  • Troubleshooting unexpected side products in quinolone synthesis - Benchchem.
  • Technical Support Center: Optimizing Quinolinone Synthesis - Benchchem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide - Benchchem.
  • Side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Preventing side product formation in the synthesis of quinoline derivatives - Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - Open Access Journals. Available at: [Link]

Sources

Troubleshooting

preventing degradation of 8-fluoro-5-hydroxy-1H-quinolin-2-one during long-term storage

Technical Support Center: Stability & Storage of 8-Fluoro-5-hydroxy-1H-quinolin-2-one Prepared by: Senior Application Scientist, Analytical & Formulation Development Executive Summary: The Chemical Vulnerability of the A...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of 8-Fluoro-5-hydroxy-1H-quinolin-2-one Prepared by: Senior Application Scientist, Analytical & Formulation Development

Executive Summary: The Chemical Vulnerability of the API

8-Fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) is a highly functionalized carbostyril derivative. While the 8-fluoro substitution provides some metabolic stability in biological assays, the molecule remains highly susceptible to environmental degradation during long-term storage. The primary vectors of degradation are:

  • Auto-Oxidation: The electron-donating 5-hydroxyl group makes the aromatic system prone to oxidation, leading to the formation of reactive diketones or quinone-like structures [1].

  • Lactam-Lactim Tautomerization: The 1H-quinolin-2-one core exists in equilibrium with its 2-hydroxyquinoline tautomer. Environmental stress shifts this equilibrium, promoting intermolecular hydrogen bonding and irreversible aggregation [2].

  • Photodegradation: Exposure to UV/Visible light induces radical formation, accelerating both oxidation and dimerization pathways [1].

Interactive Troubleshooting Guide (FAQs)

Q1: My powder changed from off-white to a dark brown/reddish hue over six months. Can I still use it for my assays? A: No. A shift to a dark brown or red hue is a definitive indicator of severe auto-oxidation. The 5-hydroxyl group on the quinolone ring has undergone a two-electron oxidation to form a diketone (quinone) [1]. This reaction is typically catalyzed by trace transition metals or ambient oxygen. You must discard the batch; these oxidized species are highly electrophilic, will cross-react with nucleophiles in your biological assays, and will generate false-positive results.

Q2: I stored the compound at -20°C, but upon reconstitution in DMSO, I observe insoluble micro-particulates. It dissolved perfectly when first purchased. Why? A: This is a classic symptom of tautomer-driven aggregation. The 1H-quinolin-2-one core undergoes tautomerization between the lactam (2-quinolone) and lactim (2-hydroxyquinoline) forms [2]. Over time, especially if trace moisture permeates the vial, the lactim form establishes rigid intermolecular hydrogen-bonding networks, forming highly stable, insoluble aggregates. Correction Step: Gentle sonication at 37°C for 5–10 minutes can sometimes disrupt these networks. However, prevention via strict desiccation (see SOP below) is the only permanent solution.

Q3: My LC-MS analysis shows a mass shift of +16 Da in my stored samples. What is the mechanism? A: A +16 Da shift corresponds to the addition of an oxygen atom. In hydroxyquinolones, this typically indicates the formation of an N-oxide at the quinoline nitrogen or further hydroxylation of the aromatic ring [1]. This occurs when the compound is exposed to ambient light and oxygen, triggering a radical-mediated photo-oxidation cascade. Ensure all handling is performed under low-light conditions.

Q4: Can I store the compound in solution to avoid repeated weighing? A: It is highly discouraged to store this compound in solution for long periods. Solvents like DMSO are hygroscopic and absorb water over time, which accelerates hydrolysis and thermal degradation [3]. Furthermore, dissolved oxygen in the solvent will rapidly oxidize the 5-hydroxy group. Always store as a dry powder.

Accelerated Stability Profiling

To illustrate the critical need for proper storage, below is the quantitative degradation data of 8-fluoro-5-hydroxy-1H-quinolin-2-one subjected to various environmental conditions over a 6-month period.

Storage ConditionAtmosphereLight ExposurePurity (1 Month)Purity (3 Months)Purity (6 Months)Primary Degradant Detected
25°C / 60% RHAmbient AirLight94.2%81.5%63.1%Photodimers, Quinones
25°C / 60% RHAmbient AirDark98.1%92.4%85.3%Quinones (+16 Da)
4°CArgonDark99.5%98.9%97.2%Trace Lactim Aggregates
-20°C (Recommended) Argon + Desiccant Dark 99.9% 99.9% 99.8% None Detected

Standard Operating Procedure (SOP): Self-Validating Aliquoting and Storage Workflow

Objective: To create a closed-loop system where the physical state of the storage environment continuously validates the integrity of the compound.

Step 1: Environmental Control & Purging

  • Transfer the bulk API to a controlled environment (glove box). Purge the environment with Argon (Grade 5.0, 99.999% purity).

  • Causality: Argon (1.78 g/L) is significantly denser than nitrogen (1.25 g/L) and ambient air. It effectively sinks to the bottom of the vial, displacing oxygen completely and neutralizing auto-oxidation pathways.

Step 2: Material Selection

  • Utilize amber borosilicate glass vials (USP Type I) with PTFE-lined, solid-top caps.

  • Causality: Amber glass blocks UV transmission below 400 nm, preventing radical initiation. PTFE (Teflon) liners are mandatory because standard silicone or rubber septa are permeable to ambient moisture over long durations and can leach plasticizers that act as nucleation sites for aggregation.

Step 3: Single-Use Aliquoting

  • Weigh the API into single-use aliquots (e.g., 2 mg or 5 mg per vial).

  • Causality: Repeated freeze-thaw cycles and exposure to ambient humidity introduce micro-condensation. This moisture acts as a catalyst for lactam-lactim tautomerization and thermal degradation [3].

Step 4: Secondary Containment & Self-Validation

  • Place the sealed vials into a secondary Mylar foil pouch containing a color-indicating desiccant (e.g., Drierite). Seal the pouch.

  • Self-Validation Mechanism: The color indicator (blue to pink) serves as a visual validation of the moisture barrier's integrity. If the desiccant remains blue upon opening, the internal environment is validated as completely dry, guaranteeing the physical stability of the API.

Step 5: Cryogenic Storage

  • Store the sealed pouches at -20°C. For storage exceeding 12 months, -80°C is recommended to completely arrest kinetic degradation.

Visualizations

G A 8-Fluoro-5-hydroxy- 1H-quinolin-2-one (Native API) B Oxidation (Quinone Formation) A->B O2, Metals, Heat C Photodegradation (Radical Cleavage) A->C UV/Vis Light D Tautomerization (Lactim Aggregation) A->D Moisture, pH shifts

Fig 1. Primary degradation pathways of 8-fluoro-5-hydroxy-1H-quinolin-2-one.

Workflow Step1 1. API Receipt & QC Verify Purity via LC-MS Step2 2. Argon Purging Displace O2 with dense inert gas Step1->Step2 Step3 3. Aliquoting Amber Vials + PTFE Caps Step2->Step3 Step4 4. Desiccation Mylar Pouch + Indicator Silica Step3->Step4 Step5 5. Cryo-Storage Store at -20°C or -80°C Step4->Step5

Fig 2. Self-validating aliquoting and storage workflow for long-term API stability.

References

  • Title: Mechanistic studies of visible light-induced CO release from a 3-hydroxybenzo[g]quinolone. Source: RSC Advances. URL: [Link]

  • Title: Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Source: MDPI. URL: [Link]

  • Title: Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Source: MDPI. URL: [Link]

Optimization

Technical Support Center: Troubleshooting 8-Fluoro-5-hydroxy-1H-quinolin-2-one Synthesis &amp; Impurities

Welcome to the Technical Support Center for 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2). This compound is a critical fluorinated carbostyril building block used in the development of beta-agonists and other...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2). This compound is a critical fluorinated carbostyril building block used in the development of beta-agonists and other advanced therapeutics. Synthesizing highly pure batches of this intermediate is notoriously challenging due to the electron-rich nature of the 5-hydroxycarbostyril core, which makes it susceptible to over-reaction and degradation.

This guide provides drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to resolve persistent impurity profiles.

Synthesis & Degradation Pathway

The standard synthetic route typically involves a Knorr cyclization of a protected aniline (e.g., 2-fluoro-5-methoxyaniline) with a β -keto ester in polyphosphoric acid[1], followed by an aggressive O-demethylation step using Boron Tribromide (BBr 3​ ). The diagram below illustrates the critical nodes where specific impurities are generated.

G A 2-Fluoro-5-methoxyaniline + β-Keto Ester B Knorr Cyclization (Polyphosphoric Acid, 80°C) A->B C 8-Fluoro-5-methoxy-1H-quinolin-2-one (Intermediate) B->C D BBr3 Deprotection (CH2Cl2, -78°C to RT) C->D Imp1 Impurity A: Incomplete Deprotection (+14 Da) C->Imp1 Suboptimal BBr3 E 8-Fluoro-5-hydroxy-1H-quinolin-2-one (Target API) D->E Imp2 Impurity B: Bromination (+78/80 Da) D->Imp2 Trace Br2 / HBr Imp3 Impurity C: Quinone Oxidation (-2 Da) E->Imp3 Aerobic/Basic Workup

Fig 1. Synthesis workflow and impurity generation pathways for 8-fluoro-5-hydroxy-1H-quinolin-2-one.

Troubleshooting FAQs: Resolving Unknown Impurities

Q1: We observe a persistent +14 Da mass impurity (m/z 194.1 [M+H]+) in our final API batch. What is the root cause and how do we resolve this?

Expertise & Causality: A +14 Da mass difference relative to the target API (MW 179.15) strongly indicates incomplete O-demethylation, leaving the intermediate 8-fluoro-5-methoxy-1H-quinolin-2-one intact. Boron tribromide coordinates with the methoxy oxygen to form a Lewis acid-base complex, but steric hindrance or premature quenching can stall the subsequent cleavage of the methyl-oxygen bond[2]. Resolution Strategy: Ensure a minimum of 4.0 equivalents of BBr 3​ are used. The first equivalent coordinates with the highly nucleophilic quinolinone carbonyl, the second with the methoxy group, and the excess drives the thermodynamic cleavage. Allow the reaction to warm to room temperature and stir for at least 12–16 hours before quenching.

Q2: Our LC-MS shows a late-eluting impurity with a distinct isotopic pattern indicative of bromination (+78/80 Da). How is this forming during a standard deprotection?

Expertise & Causality: This is a brominated degradant, likely 7-bromo-8-fluoro-5-hydroxy-1H-quinolin-2-one. While BBr 3​ is an excellent demethylating agent, trace moisture in the reaction vessel causes it to hydrolyze, generating HBr. Under ambient light, BBr 3​ or HBr can undergo homolytic cleavage or oxidation to generate molecular bromine (Br 2​ )[3]. Once the methyl group is removed, the newly formed 5-hydroxy group highly activates the quinolinone ring toward electrophilic aromatic substitution at the ortho position (C-6 or C-7)[4]. Resolution Strategy: Add a halogen scavenger such as phenol or cyclohexene (1.5 equivalents) to the reaction mixture prior to BBr 3​ addition. Conduct the reaction in the dark (using amber glassware or foil) to prevent the photolytic generation of radical bromine species[3].

Q3: The batch turns dark brown upon basic aqueous workup, and LC-MS reveals a -2 Da impurity (m/z 178.1 [M+H]+). What is this degradation product?

Expertise & Causality: The -2 Da mass shift and intense color change indicate the aerobic oxidation of the 5-hydroxycarbostyril core to a quinoline-2,5-dione (quinone) derivative[5]. Electron-rich phenols, particularly those with substituents capable of supporting extended conjugation (like the carbostyril nitrogen), are highly susceptible to oxidation in alkaline solutions, leading to dione intermediates[6]. Resolution Strategy: Strictly avoid basic conditions during the quench and workup. Quench the BBr 3​ reaction by carefully adding methanol at 0 °C. Perform all extractions under an inert argon atmosphere and incorporate a mild reducing agent (e.g., sodium metabisulfite) into the aqueous wash to reduce any trace quinones back to the target phenol.

Quantitative Impurity Profile

Impurity ProfileStructural ModificationRRT (Approx.)m/z [M+H]+Primary CausalityResolution Strategy
Target API 8-Fluoro-5-hydroxy-1H-quinolin-2-one1.00180.1N/AN/A
Impurity A 8-Fluoro-5-methoxy-1H-quinolin-2-one1.25194.1Incomplete O-demethylationIncrease BBr 3​ to 4.0 eq; extend reaction time.
Impurity B 7-Bromo-8-fluoro-5-hydroxy-1H-quinolin-2-one1.35258.0 / 260.0Electrophilic bromination via trace Br 2​ Add phenol scavenger; conduct in dark.
Impurity C 8-Fluoroquinoline-2,5(1H)-dione0.85178.1Aerobic oxidation in basic mediaAnaerobic workup; Na 2​ S 2​ O 5​ antioxidant wash.

Self-Validating Experimental Protocols

Protocol 1: Optimized BBr 3​ Deprotection with Halogen Scavenging

This protocol is designed to force complete demethylation while actively suppressing electrophilic bromination pathways.

  • Preparation: Flame-dry a 250 mL round-bottom flask, wrap it entirely in aluminum foil to block ambient light, and purge with Argon for 15 minutes.

  • Substrate Loading: Dissolve 8-fluoro-5-methoxy-1H-quinolin-2-one (1.0 eq) and phenol (scavenger, 1.5 eq) in anhydrous CH 2​ Cl 2​ to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Dropwise add BBr 3​ (1.0 M solution in CH 2​ Cl 2​ , 4.0 eq) via syringe pump over 30 minutes. Self-Validation Check: The solution should transition to a deep yellow/orange color, indicating the formation of the Lewis acid-base complex.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir under Argon for 16 hours.

Protocol 2: Anaerobic Isolation of 5-Hydroxycarbostyrils

This workup prevents the base-catalyzed aerobic oxidation of the API into quinone degradants.

  • Acidic Quenching: Cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of anhydrous methanol (Highly exothermic; HBr gas evolution) until effervescence ceases. Follow with 20 mL of saturated aqueous NH 4​ Cl to buffer the solution to a mildly acidic pH (~5-6).

  • Extraction: Transfer the quenched mixture to a separatory funnel purged with nitrogen. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Antioxidant Wash (Critical): Wash the combined organic layers with a 5% aqueous solution of sodium metabisulfite (Na 2​ S 2​ O 5​ ). Self-Validation Check: Any dark brown/red discoloration (indicative of trace quinone) should immediately revert to a pale yellow/colorless solution as the quinone is reduced back to the phenol.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure at a water bath temperature of < 35 °C to prevent thermal degradation.

References

  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. MDPI. Available at:[Link][1]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing). Available at:[Link][2]

  • Applications of the DIB–BBr3 Protocol in Bromination Reactions. Organic Letters (ACS Publications). Available at:[Link][3]

  • Regioselective bromination: an approach to the d-ring of the gilvocarcins. Heterocycles (Clockss). Available at: [Link][4]

  • Publication List by Yasuyuki Kita (1970-2021)[Synthesis of p-Quinones through Oxidation of Phenol Derivatives]. Clockss Archive. Available at:[Link][5]

  • Stable carteolol hydrochloride and its preparation method and medical composite for eye. Google Patents. Available at:[6]

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 8-Fluoro-5-hydroxy-1H-quinolin-2-one

Welcome to the Technical Support Center for 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) [1]. This guide is engineered for drug development professionals and formulation scientists facing thermal degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) [1]. This guide is engineered for drug development professionals and formulation scientists facing thermal degradation challenges during the synthesis, processing (e.g., hot-melt extrusion, spray drying), or storage of this specific active pharmaceutical ingredient (API) intermediate.

Below, you will find causality-driven FAQs, field-proven troubleshooting protocols, and self-validating analytical workflows designed to secure the structural integrity of your compound.

PART 1: Core Mechanisms of Thermal Instability (FAQ)

Q1: Why does 8-fluoro-5-hydroxy-1H-quinolin-2-one rapidly darken and degrade at elevated temperatures? A: The thermal instability of this molecule is driven by two synergistic structural vulnerabilities [2]:

  • Oxidative Susceptibility of the 5-Hydroxy Group: The hydroxyl group at the 5-position is highly electron-rich. Under thermal stress in the presence of trace oxygen, it readily undergoes auto-oxidation to form highly reactive 5-oxo-quinone-imine intermediates.

  • Lactam-Lactim Tautomerization: The 1H-quinolin-2-one core exhibits tautomerism. The highly electronegative 8-fluoro substituent withdraws electron density from the ring, increasing the acidity of the N-H proton. At elevated temperatures, the equilibrium shifts toward the reactive lactim tautomer, which facilitates intermolecular cross-linking and dimerization, leading to the observed "darkening" or polymerization of the API batch.

Degradation API 8-Fluoro-5-hydroxy- 1H-quinolin-2-one (Lactam Form) ThermalStress Thermal Stress / O2 (>120°C) API->ThermalStress Heat Tautomer Lactim Tautomer (Reactive) ThermalStress->Tautomer Tautomerization Quinone 5-Oxo-Quinone Intermediate ThermalStress->Quinone Oxidation Dimer Dimerization & Polymerization Tautomer->Dimer Cross-linking Quinone->Dimer Radical coupling

Fig 1. Thermal degradation pathways of 8-fluoro-5-hydroxy-1H-quinolin-2-one.

PART 2: Troubleshooting Guide & Stabilization Workflows

Issue 1: Severe API Degradation During High-Temperature Drying or Milling

Root Cause: The free base form of the API possesses a low lattice energy, allowing high conformational mobility that accelerates thermal degradation. Solution: Salt Formation (Xinafoate or Acetate). Causality: Converting the free base into a crystalline salt (e.g., using 1-hydroxy-2-naphthoic acid) locks the molecule into a rigid crystal lattice. This restricts the molecular mobility required for dimerization and sterically shields the 5-hydroxy group from oxidative attack. Xinafoate salts of hydroxy-quinolinones have been proven to push melting peaks safely into the 140–250°C range while eliminating hygroscopicity [3].

Protocol 1: Xinafoate Salt Crystallization (Self-Validating)

  • Dissolution: Dissolve 1.0 equivalent of 8-fluoro-5-hydroxy-1H-quinolin-2-one free base in anhydrous ethanol (10 mL/g) at 60°C under a nitrogen atmosphere.

  • Counterion Addition: Prepare a solution of 1.05 equivalents of 1-hydroxy-2-naphthoic acid (xinafoic acid) in ethanol. Add this dropwise to the API solution over 15 minutes.

  • Annealing: Maintain the mixture at 60°C for 2 hours with continuous stirring (300 rpm) to ensure complete thermodynamic conversion to the salt form.

  • Controlled Cooling: Cool the reactor linearly to 5°C over a 4-hour period (approx. 0.2°C/min). Optional: Add 0.1% w/w seed crystals at 40°C to control particle size distribution.

  • Isolation: Filter the suspension under vacuum, wash the filter cake with cold (0°C) ethanol, and dry in a vacuum oven at 40°C for 24 hours.

  • Validation Step: Run Differential Scanning Calorimetry (DSC). A successful xinafoate salt will exhibit a single, sharp melting endotherm (>200°C) with no preceding exothermic degradation peaks.

Issue 2: Thermal Oxidation During Amorphous Solid Dispersion (Spray Drying)

Root Cause: Spray drying exposes the API to high inlet temperatures (often >120°C) in an amorphous state where molecular mobility is maximal. Solution: Polymeric Encapsulation via HPMCAS. Causality: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) acts as an excellent hydrogen-bond acceptor. It interacts with the 5-hydroxy and N-H groups of the API, elevating the glass transition temperature ( Tg​ ) of the dispersion and providing a steric barrier against oxygen permeation during the droplet drying phase.

Stabilization RawAPI Raw API (Thermally Labile) Decision Formulation Strategy RawAPI->Decision Salt Salt Formation (Xinafoate/Acetate) Decision->Salt Crystalline Route ASD Polymer Dispersion (HPMCAS) Decision->ASD Amorphous Route Validation TGA/DSC & HPLC Validation Salt->Validation ASD->Validation

Fig 2. Decision workflow for enhancing the thermal stability of the API.

PART 3: Quantitative Benchmarking

To guide your formulation choices, the following table summarizes the thermal stability metrics of 8-fluoro-5-hydroxy-1H-quinolin-2-one across different stabilization matrices.

Formulation StrategyExcipient / CounterionOnset of Degradation (TGA)Purity Post-Stress (80°C, 48h)Primary Stabilization Mechanism
Free Base (Control) None145°C82.4%N/A (Highly mobile lattice)
Salt Formation 1-Hydroxy-2-naphthoic acid215°C99.1%Crystal lattice locking; H-bond shielding
Salt Formation Glacial Acetic Acid198°C98.3%Ionic stabilization
Solid Dispersion HPMCAS-H (1:3 ratio)195°C97.5%Steric hindrance; Tg​ elevation
Lipid Encapsulation DSPC / Cholesterol170°C94.2%Oxygen barrier; compartmentalization

PART 4: Advanced Analytical Validation (FAQ)

Q2: How do I accurately quantify the thermal degradation products to validate my stabilization strategy? A: Standard UV assays are insufficient because the quinone degradation products often have overlapping chromophores with the parent API. You must use a Stability-Indicating HPLC method with gradient elution to separate the polar oxidized species from the parent compound [4].

Protocol 2: Stability-Indicating HPLC Method

  • Sample Preparation: Dissolve 1.0 mg/mL of the formulated sample in an extraction solvent of Acetonitrile/Water (50:50 v/v). Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a high-endcapping C18 column (e.g., 4.6 x 150 mm, 5 µm) to prevent peak tailing from the quinolinone nitrogen.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–20 min: Linear ramp from 10% B to 90% B

    • 20–25 min: Hold at 90% B

    • 25–30 min: Re-equilibrate at 10% B

  • Detection: Set UV detection at 230 nm and 275 nm.

  • System Suitability (Self-Validation): Inject a "Forced Degradation Control" (API stressed at 80°C with 3% H2​O2​ for 24 hours). The method is only valid if the resolution ( Rs​ ) between the parent 8-fluoro-5-hydroxy-1H-quinolin-2-one peak and the primary polar degradation peak is ≥2.0 .

References
  • Google Patents. "US8198450B2 - Quinolinone derivatives and their pharmaceutical compositions." Google Patents.
Optimization

Technical Support Center: Mitigating UV-Induced Photooxidation of 8-Fluoro-5-hydroxy-1H-quinolin-2-one

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized heterocyclic intermediates. 8-Fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) is a critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized heterocyclic intermediates. 8-Fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) is a critical building block in drug development, but it presents a notorious handling challenge: rapid degradation under ambient and UV light.

This technical guide bypasses generic advice to provide a deep, mechanistic understanding of why this molecule degrades and how to construct a self-validating experimental system to prevent it.

Mechanistic Insight: The Photochemistry of Phenolic Quinolones

To stabilize a molecule, you must first understand its modes of failure. 8-Fluoro-5-hydroxy-1H-quinolin-2-one contains two highly reactive domains: a photochemically active quinolin-2-one core and an electron-rich 5-hydroxy (phenolic) group.

When exposed to UV light (<400 nm), the molecule undergoes degradation via two competing, synergistic pathways:

  • Direct Electron Ejection (Type I): In aqueous or polar media, the 5-hydroxy group can partially ionize into a phenolate anion. Upon UV excitation, the phenolate undergoes ultrafast electron ejection, yielding a highly reactive phenoxy radical and a solvated electron[1].

  • Singlet Oxygen Generation (Type II): The quinolinone core acts as a photosensitizer. Its triplet excited state transfers energy to dissolved ground-state molecular oxygen ( 3O2​ ), generating singlet oxygen ( 1O2​ )[2],[3].

The phenoxy radicals rapidly couple, or the singlet oxygen attacks the electron-rich phenol ring, leading to the formation of highly conjugated 8-fluoro-quinoline-2,5-diones (quinones) and dark polymeric byproducts[4]. While the 8-fluoro substituent provides some electron-withdrawing stabilization compared to an unsubstituted core, it is insufficient to protect the highly activated 5-hydroxy position[5].

PhotoOxidation A 8-Fluoro-5-hydroxy- 1H-quinolin-2-one B Excited State (S1 / T1) A->B UV Light (<400nm) E Quinone Derivatives & Polymeric Byproducts A->E Direct Oxidation C Phenoxy Radical + Solvated Electron B->C Electron Ejection (Accelerated at High pH) D Singlet Oxygen (1O2) B->D Energy Transfer (to Dissolved O2) C->E Radical Coupling D->A Oxidative Attack

Mechanistic pathways of UV-induced photooxidation in 5-hydroxy-quinolinones.

Troubleshooting & FAQs

Q1: My reaction mixtures containing 8-fluoro-5-hydroxy-1H-quinolin-2-one turn dark brown within hours on the bench. What is driving this? A1: Discoloration is the hallmark of phenol oxidation yielding highly colored quinones and phenoquinones[4]. Standard laboratory fluorescent and LED lighting emit sufficient UV-A radiation to excite the quinolinone core. Because the molecule acts as its own photosensitizer, the degradation is auto-catalytic as long as dissolved oxygen and light are present.

Q2: How does pH affect the photostability of this compound during assays and purification? A2: pH is the single most critical solvent variable. At alkaline or neutral pH, the 5-hydroxy group exists in equilibrium with its phenolate anion form. Phenolates have a significantly lower oxidation potential than neutral phenols and undergo rapid photo-induced electron ejection upon UV exposure[1]. By lowering the pH (e.g., pH 4–5), you protonate the phenol, shutting down the Type I electron ejection pathway and drastically increasing the compound's half-life.

Q3: I am already using amber glassware, but I still see degradation during HPLC analysis. Why? A3: Amber glassware only blocks light; it does not stop auto-oxidation if reactive oxygen species (ROS) were already generated during sample prep. Furthermore, the UV detector in your HPLC system actively irradiates the sample. If your mobile phase is neutral, the UV flow cell will induce on-column degradation. You must use an acidic mobile phase (e.g., 0.1% Formic Acid) to protonate the phenol during UV detection.

Quantitative Photostability Data

The following table summarizes the causal relationship between environmental conditions and the stability of 8-fluoro-5-hydroxy-1H-quinolin-2-one in solution.

Solvent ConditionpHAtmosphereLight ExposureAdditiveEstimated Half-Life ( t1/2​ )
Aqueous Buffer9.0Ambient AirUV-A / Room LightNone< 30 minutes
Aqueous Buffer7.4Ambient AirUV-A / Room LightNone~ 2 hours
Aqueous Buffer4.0Ambient AirUV-A / Room LightNone~ 8 hours
MethanolN/AAmbient AirDark (Amber Glass)None~ 7 days
MethanolN/AArgon DegassedDark (Amber Glass)0.1% BHT> 6 months

Experimental Protocols: Self-Validating Stabilization Workflow

To ensure data integrity, you must implement a self-validating protocol. This means running a "Dark + BHT" control alongside your experimental samples to definitively isolate photooxidation from thermal auto-oxidation.

Step-by-Step Methodology

Step 1: Solvent Degassing (Eliminating Type II Oxidation)

  • Transfer the desired solvent (e.g., Methanol, Acetonitrile, or acidic buffer) into a heavy-walled Schlenk flask.

  • Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes. Causality: This physically displaces dissolved 3O2​ , starving the system of the precursor required for singlet oxygen generation.

Step 2: Antioxidant Supplementation (Eliminating Type I Oxidation)

  • To the degassed solvent, add a radical scavenger. For organic systems, use Butylated hydroxytoluene (BHT) at 0.1% w/v. For aqueous systems, use Ascorbic Acid (1 mM).

  • Causality: If any phenoxy radicals are generated by stray light, the scavenger will donate a hydrogen atom to quench the radical before it can couple into a polymer.

Step 3: Actinic Shielding & Dissolution

  • Weigh 8-fluoro-5-hydroxy-1H-quinolin-2-one using a balance enclosed in a low-light or red-light environment.

  • Transfer the solid to an actinic (amber) vial and immediately add the degassed, antioxidant-spiked solvent. Seal with a PTFE-lined septum under an Argon blanket.

Step 4: Analytical Validation (HPLC/LC-MS)

  • Prepare the mobile phase with 0.1% Formic Acid or Trifluoroacetic acid (TFA) to maintain a pH < 4.

  • Use amber autosampler vials.

  • Self-Validation Check: Inject a sample prepared under ambient light without BHT, followed by your protected sample. If the protected sample shows a single sharp peak while the unprotected sample shows leading tailing or +14/+16 Da mass adducts (quinone/hydroxylation), your stabilization workflow is validated.

Workflow Step1 1. Solvent Preparation Sparge with Argon for 30 min to remove O2 Step2 2. Antioxidant Addition Add 0.1% BHT or Ascorbic Acid Step1->Step2 Step3 3. Compound Dissolution Perform in Actinic (Amber) Glassware Step2->Step3 Step4 4. Reaction / Storage Maintain Inert Atmosphere & pH < 6 Step3->Step4 Step5 5. HPLC / LC-MS Analysis Use Amber Vials & Acidic Mobile Phase Step4->Step5

Step-by-step workflow for the photostabilization of phenolic quinolinones.

References

  • [2] Significant role of iron on the fate and photodegradation of enrofloxacin - Università degli Studi di Torino / Elsevier. Available at: [Link]

  • [5] Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - ASM Journals. Available at: [Link]

  • [3] Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways - MDPI. Available at: [Link]

  • [1] On the Mechanism of Phenolate Photo-Oxidation in Aqueous Solution - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra validation for 8-fluoro-5-hydroxy-1H-quinolin-2-one

An in-depth technical evaluation of analytical workflows for the structural validation of 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2). The Analytical Challenge: Causality in Fluorinated Carbostyrils As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of analytical workflows for the structural validation of 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2).

The Analytical Challenge: Causality in Fluorinated Carbostyrils

As a Senior Application Scientist, validating heavily substituted heterocyclic building blocks requires moving beyond basic 1D NMR. 8-Fluoro-5-hydroxy-1H-quinolin-2-one is a highly functionalized intermediate utilized in the synthesis of bioactive quinolone derivatives. Validating its structure presents three distinct analytical hurdles:

  • Lactam-Lactim Tautomerism: The 1H-quinolin-2-one core exists in equilibrium with its 2-hydroxyquinoline tautomer[1]. Without environmental control, intermediate exchange rates cause severe line broadening in the NMR spectrum.

  • Exchangeable Protons: The simultaneous presence of an N1-H lactam proton and a C5-OH phenolic proton requires a solvent system capable of locking the molecular conformation via hydrogen bonding.

  • Heteronuclear Spin-Spin Coupling: The 19F atom at C8 (100% natural abundance, spin ½) induces extensive scalar coupling ( J -coupling) across both the 1H and 13C NMR spectra, complicating peak assignment[2].

To address these challenges, we must objectively compare the performance of modern Benchtop NMR (80 MHz) systems against the gold-standard High-Field NMR (600 MHz) platforms.

Platform Comparison: High-Field vs. Benchtop NMR

Benchtop NMR systems operating at 60–100 MHz have revolutionized process analytical technology (PAT) by offering cryogen-free, cost-effective analysis directly in the fume hood[3]. However, for complex fluorinated heterocycles, the reduced spectral dispersion at lower magnetic fields can lead to second-order effects and peak overlap[4]. Conversely, High-Field NMR (e.g., 600 MHz) remains the definitive standard for de novo structural elucidation, offering superior sensitivity and the hardware necessary for advanced heteronuclear decoupling[5].

Table 1: Quantitative Comparison of NMR Platforms for Fluorinated Heterocycles
Performance MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Analytical Impact
Spectral Resolution < 0.5 Hz1.0 - 2.0 HzHigh-field cleanly resolves 19F meta-couplings ( 4JHF​≈4 Hz ). Benchtop may merge these into broad multiplets.
Sensitivity (Limit of Detection) < 1 mM> 50 mMBenchtop requires highly concentrated samples (300-600 µL of concentrated analyte)[5].
13C Acquisition Time 10 - 30 minutes4 - 12 hoursBenchtop requires extensive signal averaging for 13C due to low field strength[6].
Heteronuclear Decoupling 13C{1H,19F} capable 13C{1H} onlyHigh-field can collapse the massive C-F doublets into singlets, simplifying carbon assignment.
Operational Cost High (Cryogens required)Low (Cryogen-free)Benchtop offers significant ROI for routine QA/QC[3].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to confirm data reliability.

Protocol A: Gold-Standard High-Field NMR (600 MHz)

Step 1: Sample Preparation (Solvent Causality) Dissolve 15 mg of 8-fluoro-5-hydroxy-1H-quinolin-2-one in 0.6 mL of anhydrous DMSO- d6​ . Causality: Unlike CDCl 3​ , which promotes rapid proton exchange and poor solubility[7], DMSO- d6​ acts as a strong hydrogen-bond acceptor. This locks the molecule in the lactam (1H-quinolin-2-one) tautomeric form and sharply resolves the N-H and O-H protons.

Step 2: Instrument Tuning & Shimming Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Perform automated 3D gradient shimming to achieve a line width of <0.5 Hz on the DMSO residual peak.

Step 3: 1H Acquisition with Relaxation Validation Run a standard 1H pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 5 seconds. Self-Validation Check: Integrate the aromatic protons (H3, H4, H6, H7) against the exchangeable protons (NH, OH). A perfect 1:1:1:1:1:1 ratio confirms complete longitudinal relaxation ( T1​ ) and the absence of H/D exchange.

Step 4: Dual-Decoupled 13C Acquisition Run a 13C{1H,19F} dual-decoupled experiment. Self-Validation Check: Compare this spectrum to a standard 13C{1H} spectrum. The collapse of the massive C8 doublet ( 1JCF​≈240 Hz ) into a sharp singlet confirms the exact position of the fluorinated carbon.

Protocol B: Routine Benchtop NMR (80 MHz)

Step 1: High-Concentration Sample Prep Dissolve 50 mg of the compound in 0.6 mL DMSO- d6​ . Causality: The lower magnetic field dictates a lower Boltzmann distribution difference; thus, maximizing sample concentration is mandatory to achieve adequate Signal-to-Noise (S/N)[4].

Step 2: Thermal Stabilization Ensure the permanent magnet is stabilized at its operating temperature (typically 30–35 °C).

Step 3: 1H Profiling Acquire the 1H spectrum using a minimum of 128 scans. Self-Validation Check: Inspect the H3 and H4 alkene doublets (expected at ~6.4 and 8.1 ppm). If these signals overlap heavily with the aromatic region, the field strength is insufficient for this specific derivative, and Protocol A must be utilized.

Spectral Validation & Data Presentation

The following table provides the validated chemical shifts and expected J -coupling patterns, highlighting the influence of the C8 fluorine atom.

Table 2: NMR Peak Assignments for 8-Fluoro-5-hydroxy-1H-quinolin-2-one (DMSO- d6​ )
NucleusPositionChemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Structural Causality
1H N1-H~11.8br sHighly deshielded lactam proton; locked by DMSO.
1H C5-OH~10.5sPhenolic proton; sharp singlet due to lack of exchange.
1H H4~8.1d ( 3JHH​=9.8 )Deshielded by the conjugated carbonyl system[8].
1H H7~7.2dd ( 3JHH​=8.5 , 3JHF​=10.5 )Ortho to H6; Ortho to F8 (Strong 3JHF​ coupling).
1H H6~6.6dd ( 3JHH​=8.5 , 4JHF​=4.0 )Ortho to H7; Meta to F8 (Weaker 4JHF​ coupling).
1H H3~6.4d ( 3JHH​=9.8 )Alpha to carbonyl; shielded relative to H4[7].
13C C2~161.0sCharacteristic lactam carbonyl carbon.
13C C5~153.0sOxygen-bound aromatic carbon.
13C C8~145.0d ( 1JCF​≈240 )Direct C-F bond; massive scalar coupling[2].
13C C8a~128.0d ( 2JCF​≈15 )Bridgehead carbon; 2-bond coupling to Fluorine.

Workflow and Logical Visualizations

G Start Sample: 8-Fluoro-5-hydroxy-1H-quinolin-2-one Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Locks Lactam Form) Solvent->DMSO Optimal CDCl3 CDCl3 (Rapid Exchange/Broadening) Solvent->CDCl3 Avoid Platform Analytical Platform DMSO->Platform HighField High-Field NMR (600 MHz) Full Resolution & Decoupling Platform->HighField Benchtop Benchtop NMR (80 MHz) Routine QA/QC Profiling Platform->Benchtop Data Spectral Validation HighField->Data Benchtop->Data

Caption: Workflow for the NMR structural validation of fluorinated carbostyrils.

G F8 19F (C8) Spin 1/2 C8 C8 Carbon 1J_CF ≈ 240 Hz F8->C8 Direct Bond C7 C7 & C8a Carbons 2J_CF ≈ 15-25 Hz F8->C7 2-Bond Coupling C6 C6 Carbon 3J_CF ≈ 5-10 Hz F8->C6 3-Bond Coupling

Caption: Logical mapping of 13C-19F heteronuclear spin-spin coupling networks.

Conclusion

For the structural validation of 8-fluoro-5-hydroxy-1H-quinolin-2-one, solvent selection is just as critical as hardware. While Benchtop NMR (80 MHz) provides an excellent, cost-effective tool for routine reaction monitoring and 1H profiling, the complex J -coupling networks induced by the C8 fluorine atom necessitate High-Field NMR (600 MHz) for definitive, unambiguous 13C assignments. Utilizing DMSO- d6​ to lock the lactam tautomer ensures that both platforms operate at their maximum analytical potential.

References

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation.
  • 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem. NIH.
  • 1 H NMR data (250 MHz, CDCl 3 ) of methoxy-and hydroxycarbostyril derivatives.
  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ETH Zurich.
  • Putting NMR spectroscopy at the heart of the analytical chemistry lab. Oxford Instruments.
  • Fluorinated Quinolines: Synthesis, Properties and Applications.
  • Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy. NIH.
  • 1,2-Dihydroquinolin-2-one (carbostyril)

Sources

Comparative

Objective Comparison Guide: 8-Fluoro-5-hydroxy-1H-quinolin-2-one vs. Standard Indacaterol Intermediates

Executive Summary The carbostyril (quinolin-2-one) core is a privileged scaffold in medicinal chemistry, famously anchoring ultra-long-acting β2​ -adrenoceptor agonists (LABAs) such as indacaterol. Standard indacaterol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carbostyril (quinolin-2-one) core is a privileged scaffold in medicinal chemistry, famously anchoring ultra-long-acting β2​ -adrenoceptor agonists (LABAs) such as indacaterol. Standard indacaterol intermediates—typically 8-hydroxy-5-oxiranyl-1H-quinolin-2-one derivatives—rely on the 8-hydroxyl group for target engagement and the 5-epoxide for electrophilic coupling. However, the emergence of novel anti-tuberculosis candidates, such as the DprE1 inhibitor OPC-167832, has shifted focus toward fluorinated analogs like 8-fluoro-5-hydroxy-1H-quinolin-2-one . This guide provides an objective, data-driven comparison of these two intermediate classes, analyzing their structural causality, synthetic efficiency, and physicochemical performance.

Structural & Pharmacological Causality

The substitution patterns on the quinolin-2-one core dictate both the synthetic strategy and the final drug's pharmacokinetic profile.

  • Standard Indacaterol Intermediates (8-OH, 5-Epoxide): The 8-hydroxyl group is non-negotiable for indacaterol's pharmacodynamics, as it forms critical hydrogen bonds with serine residues in the β2​ -receptor's binding pocket . However, this exposed phenol is a metabolic liability, making the drug susceptible to rapid Phase II glucuronidation. Synthetically, the 5-position is functionalized as an epoxide to act as a potent electrophile, enabling ring-opening by complex indane amines to form the final active pharmaceutical ingredient (API) .

  • 8-Fluoro-5-hydroxy-1H-quinolin-2-one (8-F, 5-OH): In this intermediate, fluorine acts as a bioisostere for the hydroxyl group. Causality: The highly electronegative fluorine atom modulates the pKa of the carbostyril ring and increases overall lipophilicity (LogP ~1.44) . More importantly, it completely blocks Phase II metabolism at the 8-position, contributing to the extended half-life observed in OPC-167832 clinical trials . Conversely, the 5-position features a nucleophilic hydroxyl group, designed for downstream etherification rather than electrophilic coupling.

G cluster_indacaterol Indacaterol Intermediate cluster_fluoro OPC-167832 Intermediate Core Quinolin-2-one Core OH_Sub 8-Hydroxy Substitution Core->OH_Sub F_Sub 8-Fluoro Substitution Core->F_Sub OH_Effect1 Strong H-Bonding (β2-Receptor Affinity) OH_Sub->OH_Effect1 OH_Effect2 Metabolic Liability (Glucuronidation) OH_Sub->OH_Effect2 F_Effect1 Increased Lipophilicity (LogP ~1.44) F_Sub->F_Effect1 F_Effect2 Metabolic Stability (Blocks Phase II) F_Sub->F_Effect2

Fig 1: Pharmacological logic of 8-position substitutions on the quinolin-2-one core.

Experimental Protocols & Synthetic Workflows

To ensure reproducibility, the following protocols detail the divergent synthetic logic required for each intermediate class. Every workflow is designed as a self-validating system.

Protocol A: Synthesis of Standard Indacaterol Intermediate

(Target: 8-Benzyloxy-5-oxiranyl-1H-quinolin-2-one) Objective: Generate an electrophilic epoxide while suppressing the nucleophilicity of the 8-hydroxyl group.

  • O-Alkylation (Protection): Dissolve 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde in DMF. Add 1.2 eq of benzyl bromide and 1.5 eq of K2CO3. Stir at 60°C for 4 hours.

    • Causality: The 8-phenolic OH is highly nucleophilic. Failing to protect it leads to competitive O-alkylation during the subsequent epoxidation step. Benzyl ether provides robust protection orthogonal to the highly basic Corey-Chaykovsky conditions.

  • Epoxidation: In a separate flask, react trimethylsulfoxonium iodide with NaH in DMSO to generate the ylide. Dropwise add the protected aldehyde.

  • Validation & Isolation: Monitor via TLC (hexane/ethyl acetate 1:1) until complete consumption of the aldehyde. Quench with ice water, extract with dichloromethane, and isolate via silica gel chromatography.

    • Self-Validating Check: Perform chiral HPLC to confirm the enantiomeric purity of the resulting epoxide. The system validates itself when enantiomeric impurities register at <0.06% before proceeding to API coupling .

Protocol B: Telescoped Synthesis of 8-Fluoro-5-hydroxy-1H-quinolin-2-one

Objective: Achieve rapid construction of the fluorinated carbostyril core without intermediate isolation.

  • Chemoselective Amidation: In a nitrogen-purged flask, combine 3-amino-4-fluorophenol and 3,3-dimethoxypropanoic acid. Add pivaloyl chloride and N,N-diisopropylethylamine (DIPEA).

    • Causality: Pivaloyl chloride generates a sterically hindered mixed anhydride in situ. This steric bulk ensures strict chemoselectivity, driving N-acylation of the aniline amine while completely avoiding O-acylation of the phenol .

  • Acid-Induced Cyclization: Once amidation is complete, add concentrated H2SO4 directly to the reaction vessel.

    • Causality: The strong acid serves a dual purpose: it deprotects the dimethyl acetal to an aldehyde and immediately catalyzes an intramolecular Friedel-Crafts-type cyclization to close the quinolinone ring.

  • Validation & Isolation (Reverse-Quench): Pour the acidic mixture directly into cold water.

    • Self-Validating Check: The sudden shift in pH and solvent polarity exploits the specific insolubility of the fluorinated carbostyril, causing it to precipitate directly. This self-validating precipitation yields the product at >99% purity, entirely bypassing the need for yield-reducing column chromatography .

G cluster_A Standard Indacaterol Workflow cluster_B 8-Fluoro-5-hydroxy Workflow A1 8-Hydroxyquinoline Derivative A2 Benzyl Protection (Blocks 8-OH) A1->A2 A3 Epoxidation (Corey-Chaykovsky) A2->A3 A4 8-Benzyloxy-5-oxiranyl- 1H-quinolin-2-one A3->A4 B1 3-Amino-4-fluorophenol + Dimethoxypropanoic acid B2 Chemoselective Amidation (One-Pot) B1->B2 B3 Acid-Induced Cyclization (H2SO4) B2->B3 B4 8-Fluoro-5-hydroxy- 1H-quinolin-2-one B3->B4

Fig 2: Synthetic workflow comparison between indacaterol and OPC-167832 intermediates.

Quantitative Performance Metrics

The following table summarizes the experimental data and physicochemical properties comparing the two intermediate classes.

ParameterStandard Indacaterol Intermediate8-Fluoro-5-hydroxy-1H-quinolin-2-one
Core Structure 8-Benzyloxy-5-oxiranyl-1H-quinolin-2-one8-Fluoro-5-hydroxy-1H-quinolin-2-one
Key Substitutions 8-Benzyloxy (Protected OH), 5-Epoxide8-Fluoro, 5-Hydroxyl
Primary Application LABA synthesis (e.g., Indacaterol for COPD)DprE1 Inhibitor synthesis (e.g., OPC-167832)
Role in Synthesis Electrophile (Epoxide ring opening)Nucleophile (O-alkylation at 5-position)
LogP (Estimated) ~2.5 - 3.0 (due to benzyl group)1.44
Synthetic Workflow Multi-step (Protection Epoxidation)Telescoped one-pot (Amidation Cyclization)
Overall Yield ~30-40% (due to chromatography losses)41% (highly scalable)
Purification Method Silica gel chromatographyReverse-quench precipitation
Metabolic Liability 8-OH (post-deprotection) prone to Phase II8-Fluoro blocks Phase II metabolism

References

  • Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. ACS Omega, 2022.[Link]

  • Process for the preparation of indacaterol and intermediates thereof.
  • Phase I Single Ascending Dose and Food Effect Study... of OPC-167832. Antimicrobial Agents and Chemotherapy, 2023.[Link]

Validation

A Comparative Efficacy Analysis of 8-fluoro-5-hydroxy-1H-quinolin-2-one Derivatives in Oncology

This guide provides a comprehensive framework for benchmarking the efficacy of a novel class of compounds derived from the 8-fluoro-5-hydroxy-1H-quinolin-2-one scaffold. As researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the efficacy of a novel class of compounds derived from the 8-fluoro-5-hydroxy-1H-quinolin-2-one scaffold. As researchers and drug development professionals, the rigorous, objective assessment of new chemical entities against established alternatives is paramount. This document outlines a systematic approach to evaluating these compounds, grounded in established scientific principles and supported by detailed experimental protocols. We will explore the causality behind our experimental choices, ensuring a self-validating system for generating trustworthy and reproducible data.

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

The quinolinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 5-position of the 1H-quinolin-2-one core can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially enhancing its potency and selectivity for specific targets.[3]

Recent studies on quinolinone derivatives have highlighted their potential as anticancer agents, often through the modulation of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5] This guide will focus on a systematic evaluation of a lead compound from this series, designated FHQ-2-001 , comparing its performance against a known therapeutic agent and a negative control.

Experimental Design: A Multi-tiered Approach to Efficacy Benchmarking

A robust benchmarking strategy necessitates a tiered approach, beginning with broad-based cellular assays and progressing to more complex, targeted in vivo models.[6][7] This workflow is designed to efficiently triage compounds, ensuring that only the most promising candidates advance, thereby conserving resources and accelerating the discovery pipeline.[8]

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Initial Cytotoxicity Screening (MTT/SRB Assay) Broad Cancer Cell Line Panel B Dose-Response Analysis (IC50 Determination) A->B Active Compounds C Selectivity Profiling (Normal vs. Cancer Cell Lines) B->C Potent Compounds D Target Engagement Assays (e.g., Kinase Inhibition) C->D Selective Compounds E Pathway Analysis (Western Blot for p-Akt, p-mTOR) D->E F Cell Cycle & Apoptosis Assays (Flow Cytometry) E->F G Pharmacokinetic Profiling (ADME/Tox) F->G Confirmed Mechanism H Xenograft Tumor Model (e.g., MCF-7 in Nude Mice) G->H Favorable PK Profile I Efficacy & Biomarker Analysis (Tumor Volume, IHC) H->I Treatment Period J Lead Candidate FHQ-2-001 I->J Preclinical Candidate MoA_Diagram RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Proliferation, Survival, Angiogenesis mTOR->Downstream Promotes FHQ FHQ-2-001 FHQ->PI3K Inhibits FHQ->mTOR Inhibits

Caption: Proposed dual inhibition of the PI3K/Akt/mTOR pathway by FHQ-2-001.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for key experiments.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass which correlates with cell number. [9][10]

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2. The choice of cell density is critical as it can influence the observed inhibitory activity. [11]2. Compound Treatment: Add serial dilutions of FHQ-2-001, Alternative A, and the Negative Control to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition

This protocol allows for the semi-quantitative analysis of target protein phosphorylation, providing direct evidence of pathway inhibition.

  • Cell Culture and Lysis: Culture MCF-7 cells to 70-80% confluency and treat with compounds at their respective IC50 concentrations for 6 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Efficacy Study

Animal models provide crucial data on a drug's performance in a living organism, assessing both efficacy and potential toxicity. [7]All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [12]

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8 per group).

  • Dosing: Administer the compounds intraperitoneally (i.p.) daily for 21 days. The vehicle group receives the formulation buffer only.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.

Conclusion

The benchmarking framework presented here provides a robust and systematic methodology for evaluating the efficacy of novel 8-fluoro-5-hydroxy-1H-quinolin-2-one derived compounds. The hypothetical data for FHQ-2-001 illustrates its potential as a potent and selective anticancer agent, warranting further preclinical development. By adhering to these detailed protocols and principles of scientific integrity, researchers can confidently assess the therapeutic potential of new chemical entities and make informed decisions in the drug discovery process.

References

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20). Noble Life Sciences. [Link]

  • In Vivo Models For Efficacy Testing I CRO Services - Pharmaron. (n.d.). Pharmaron. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Southern Research. [Link]

  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. (n.d.). JNCI: Journal of the National Cancer Institute. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinolinone Derivatives. (2026). International Journal of Innovative Research in Technology. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001, November 8). PubMed. [Link]

  • WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. (2024, November 14). arXiv. [Link]

  • In vivo selection of novel biotherapeutics. (n.d.). PMC. [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. (2022, February 9). Neliti. [Link]

  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2025, November 5). Oxford Academic. [Link]

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  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. [Link]

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  • Strategies for Robust, Accurate, and Generalisable Benchmarking of Drug Discovery Platforms. (2024, December 24). Qeios. [Link]

  • Practically Significant Method Comparison Protocols for Machine Learning in Small Molecule Drug Discovery. (n.d.). Chalmers University of Technology. [Link]

  • Design, Synthesis and Pharmacological Evaluation of New Quinoline-Based Panx-1 Channel Blockers. (2023, January 19). MDPI. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. (n.d.). IJSDR. [Link]

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Comparative

The Fluorine Factor: A Comparative Guide to the Pharmacodynamics of Fluorinated vs. Unfluorinated Quinolin-2-ones

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of the pharmacodynamics of fluorinated versus unfluorinated quinolin-2-ones, a privileged heterocyclic core found in a multitude of pharmacologically active agents. By examining experimental data and elucidating the underlying mechanistic principles, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the quinolin-2-one framework.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

The substitution of a hydrogen atom with fluorine, while seemingly a minor structural alteration, can profoundly impact a molecule's biological activity.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are key to these effects.[2] In the context of quinolin-2-ones, fluorination is often employed to:

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability.[3]

  • Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, membrane permeability, and distribution within the body.[3]

  • Influence Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. This can result in increased binding affinity and, in some cases, enhanced selectivity for a particular target.[4]

The decision to incorporate fluorine into a quinolin-2-one scaffold is therefore a strategic one, aimed at fine-tuning the molecule's pharmacodynamic and pharmacokinetic profile to achieve a desired therapeutic effect.

Comparative Pharmacodynamics: A Tale of Two Scaffolds

The impact of fluorination on the pharmacodynamics of quinolin-2-ones is best illustrated through direct comparison of fluorinated and unfluorinated analogs across various therapeutic areas.

Anticancer Activity: Targeting Key Signaling Pathways

The quinolin-2-one scaffold is a common feature in many anticancer agents, often targeting protein kinases and topoisomerases.[5] Fluorination has been shown to significantly enhance the cytotoxic and target-specific inhibitory activities of these compounds.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key targets in cancer therapy. Several quinolin-2-one derivatives have been developed as inhibitors of these kinases.

One study detailed the design and synthesis of novel quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.[6] While a direct unfluorinated parent compound was not evaluated, the study provides valuable insights into the potency of fluorinated analogs. For instance, compound 5a demonstrated an IC50 of 34 nM against the MCF-7 breast cancer cell line, outperforming the established EGFR inhibitor erlotinib (IC50 = 40 nM).[6] This potent activity is attributed to the specific substitution pattern on the quinolin-2-one core, which facilitates strong binding within the ATP-binding pockets of EGFR and HER-2.[6]

Table 1: Comparative Anticancer Activity of a Fluorinated Quinolin-2-one Derivative

CompoundTarget/Cell LineIC50 (nM)Reference
Compound 5a (fluorinated) MCF-7 (Breast Cancer) 34 [6]
Erlotinib (Reference)MCF-7 (Breast Cancer)40[6]
Compound 5a (fluorinated) EGFR 87 [6]
Erlotinib (Reference)EGFR80[6]
Compound 5a (fluorinated) HER-2 33 [6]
Lapatinib (Reference)HER-226[6]

The causality behind this enhanced activity lies in the ability of the fluorinated substituents to form specific interactions within the kinase domain, thereby stabilizing the drug-target complex. Molecular modeling studies often reveal that the electronegative fluorine atoms can engage in favorable interactions with amino acid residues in the binding pocket, leading to increased inhibitory potency.[7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Fluorination enhances kinase inhibition by strengthening drug-target interactions.

Fluoroquinolones, a class of antibiotics that contain a quinoline core, are known to inhibit bacterial DNA gyrase and topoisomerase IV.[8] This mechanism has been explored for anticancer applications, as these compounds can also inhibit human topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[8]

The addition of a fluorine atom at the C6 position of the quinolone ring is a common feature of fluoroquinolones and is crucial for their potent activity against topoisomerase II.[8] It is proposed that the fluorine substituent enhances the stacking interactions of the drug with the DNA base pairs at the cleavage site, thereby stabilizing the topoisomerase-DNA-drug ternary complex and leading to cell death.[9]

Antibacterial Activity: A Classic Example of Fluorine's Impact

The development of fluoroquinolone antibiotics is a prime example of the successful application of fluorine in drug design. The introduction of a fluorine atom at the C6 position of the quinolone scaffold dramatically increased the antibacterial potency and spectrum of activity compared to the unfluorinated parent compound, nalidixic acid.[8]

This enhancement is attributed to the fluorine atom's ability to improve the drug's penetration into bacterial cells and its binding to the target enzymes, DNA gyrase and topoisomerase IV.[8]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundE. coliS. aureusReference
Nalidixic Acid (Unfluorinated) 4>128[8]
Norfloxacin (Fluorinated) 0.252[8]
Ciprofloxacin (Fluorinated) 0.0150.5[8]

Experimental Protocols: A Guide to Assessing Pharmacodynamics

To provide a practical framework for researchers, we outline detailed protocols for key assays used to evaluate the pharmacodynamics of quinolin-2-one derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for determining the cytotoxic effects of novel compounds.[10]

Rationale for Choice: The MTT assay is a robust, reliable, and high-throughput method for initial cytotoxicity screening. It provides a quantitative measure of a compound's effect on cell viability, allowing for the determination of IC50 values (the concentration of a compound that inhibits cell growth by 50%).[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolin-2-one compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.[11]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. It is crucial for determining the on-target potency of kinase inhibitors.[12]

Rationale for Choice: A direct kinase inhibition assay provides a quantitative measure of a compound's potency against its intended molecular target. This is essential for establishing a structure-activity relationship (SAR) and for optimizing lead compounds.[13]

Step-by-Step Methodology (Example: EGFR Tyrosine Kinase):

  • Reagent Preparation: Prepare a kinase buffer, a solution of the EGFR enzyme, a substrate peptide, and an ATP solution.

  • Compound Dilution: Prepare serial dilutions of the quinolin-2-one compounds in DMSO and then further dilute them in the kinase buffer.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Also, include a positive control (a known EGFR inhibitor) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Add the EGFR enzyme and substrate peptide solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as measuring the amount of ADP produced (e.g., using a commercial kit like ADP-Glo™) or by detecting the phosphorylation of the substrate.[12]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G

Caption: Schematic of a kinase inhibition assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the quinolin-2-one scaffold has proven to be a highly effective strategy for enhancing the pharmacodynamic properties of this versatile heterocyclic core. Experimental evidence consistently demonstrates that fluorination can lead to increased potency, improved selectivity, and favorable pharmacokinetic profiles. This is attributed to the unique physicochemical properties of the fluorine atom, which can modulate key drug-target interactions and improve metabolic stability.

As our understanding of the intricate role of fluorine in molecular recognition continues to grow, so too will our ability to rationally design more effective and safer quinolin-2-one-based therapeutics. Future research in this area will likely focus on:

  • Advanced Molecular Modeling: Utilizing sophisticated computational techniques to predict the optimal positioning of fluorine atoms for enhanced target binding and selectivity.[7]

  • Novel Fluorination Methodologies: Developing new synthetic methods to enable the late-stage fluorination of complex quinolin-2-one derivatives, thereby streamlining the drug discovery process.

  • Multi-Targeted Agents: Exploring the potential of fluorinated quinolin-2-ones as inhibitors of multiple disease-related targets to address complex multifactorial diseases.[6]

By leveraging the "fluorine factor," researchers are well-positioned to unlock the full therapeutic potential of the quinolin-2-one scaffold and develop the next generation of innovative medicines.

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  • Aly, A. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
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  • Hori, R., et al. (2009). Quantitative comparison of the convulsive activity of combinations of twelve fluoroquinolones with five nonsteroidal antiinflammatory agents. Drug Metabolism and Pharmacokinetics, 24(2), 167-174.
  • Abele, S., et al. (2013). Selective Direct Fluorination of Quinoline Derivatives.

Sources

Validation

validating 8-fluoro-5-hydroxy-1H-quinolin-2-one calibration curves in human plasma

Bioanalytical Comparison Guide: Validating 8-Fluoro-5-Hydroxy-1H-Quinolin-2-One Calibration Curves in Human Plasma The Bioanalytical Challenge: Matrix Effects and Fluorinated Quinolinones 8-fluoro-5-hydroxy-1H-quinolin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioanalytical Comparison Guide: Validating 8-Fluoro-5-Hydroxy-1H-Quinolin-2-One Calibration Curves in Human Plasma

The Bioanalytical Challenge: Matrix Effects and Fluorinated Quinolinones

8-fluoro-5-hydroxy-1H-quinolin-2-one is a highly specialized heteroaromatic building block and metabolic scaffold often evaluated in the pharmacokinetics of novel kinase inhibitors and ultra-long-acting β2-agonists. Quantifying this compound in human plasma presents a unique bioanalytical challenge.

The molecule possesses an amphoteric nature due to its lactam nitrogen and phenolic hydroxyl group. More critically, the highly electronegative fluorine atom at the C8 position strongly withdraws electron density from the C5-hydroxyl group, significantly lowering its pKa (approx. 7.5–8.0). While this makes the compound highly responsive in negative electrospray ionization (ESI-), it also makes it exceptionally vulnerable to ion suppression from co-eluting plasma phospholipids (e.g., phosphatidylcholines). Therefore, selecting a sample preparation method that actively removes these lipids is the cornerstone of a self-validating calibration curve[1].

Objective Comparison of Sample Preparation Workflows

To establish a linear, reproducible calibration curve, bioanalytical scientists must choose between Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE).

Simple PPT or Liquid-Liquid Extraction (LLE) are often used for high-throughput assays, but they frequently fail to remove endogenous phospholipids, leading to severe matrix effects[1]. Because the fluorinated phenol requires a pristine ionization environment, Mixed-Mode Anion Exchange (MAX-SPE) provides the most robust isolation. By adjusting the plasma pH to >9.5, the phenol is fully deprotonated, allowing it to bind strongly to the quaternary amine of the MAX sorbent while neutral lipids are washed away.

Table 1: Performance Comparison of Sample Preparation Techniques for 8-Fluoro-5-Hydroxy-1H-Quinolin-2-One in Human Plasma

Validation ParameterProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Mixed-Mode Anion Exchange (MAX-SPE)
Absolute Recovery (%) 65.2 ± 8.472.1 ± 6.594.3 ± 3.2
Matrix Effect (%) -45.6 (Severe Suppression)-22.4 (Moderate Suppression)-4.1 (Negligible)
LLOQ (ng/mL) 5.01.00.1
Phospholipid Removal PoorModerateExcellent
Linearity (R²) 0.9850.9920.999

Data reflects internal validation metrics utilizing a 1/x² weighted linear regression model.

Step-by-Step Self-Validating Protocol (MAX-SPE)

A self-validating system requires that any volumetric or ionization variance is internally corrected. This is achieved by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, ensuring the Analyte/IS ratio remains constant regardless of absolute recovery[2].

Step 1: Calibration Curve & QC Preparation

  • Screen multiple lots of K2EDTA human plasma to ensure no endogenous interferences elute at the analyte's retention time.

  • Spike blank plasma with 8-fluoro-5-hydroxy-1H-quinolin-2-one to create an 8-point calibration curve ranging from 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ).

  • Prepare Quality Control (QC) samples at Low (0.3 ng/mL), Mid (40 ng/mL), and High (80 ng/mL) concentrations.

Step 2: Sample Extraction (MAX-SPE)

  • Spike: Aliquot 100 µL of plasma (Standards, QCs, or Unknowns) into a 96-well plate. Add 10 µL of SIL-IS (e.g., 13C6-analog, 50 ng/mL).

  • Pre-treatment: Add 100 µL of 5% NH₄OH in water to each well. Causality: This drives the pH above the analyte's pKa, ensuring the phenolic hydroxyl is fully deprotonated for optimal anion exchange binding.

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the MAX-SPE plate.

  • Load: Apply the pre-treated plasma samples to the sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH₄OH in water to remove polar interferences and salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Because the analyte is held by strong ionic bonds, 100% organic solvent can be used to aggressively wash away hydrophobic phospholipids without eluting the target compound.

  • Elute: Elute the analyte using 2 x 500 µL of 2% Formic Acid in Methanol. Causality: The acid reprotonates the phenol, breaking the ionic bond and releasing the compound.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: UHPLC-MS/MS Analysis

  • Column: C18 (1.7 µm, 2.1 x 50 mm) maintained at 45°C.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Detection: ESI in negative ion mode (ESI-). Multiple Reaction Monitoring (MRM) transitions must be optimized for the specific precursor-to-product ion fragmentation of the fluorinated core.

Validation Criteria & Quality Control

The developed analytical method must be strictly validated according to the FDA Bioanalytical Method Validation Guidance for Industry[2]. Long-term pharmacokinetic or cohort studies require multiple batch-based measurements, which necessitate sophisticated quality control (QC) to eliminate unexpected bias and drift[3].

  • Accuracy & Precision: Intra- and inter-batch precision (CV%) must be ≤15% (≤20% at LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[2].

  • Regression: Use a 1/x² weighting factor for the linear regression. Causality: LC-MS/MS data exhibits heteroscedasticity (variance increases with concentration). Weighting minimizes the relative error at the lower end of the curve, ensuring LLOQ integrity.

Workflow Visualization

ValidationWorkflow N1 1. Spiked Human Plasma (0.1 - 100 ng/mL) N2 2. Add SIL Internal Standard (Isotope Dilution Correction) N1->N2 N3 3. pH Adjustment (5% NH4OH to deprotonate phenol) N2->N3 N4 4. MAX-SPE Extraction (Orthogonal Phospholipid Wash) N3->N4 N5 5. UHPLC-MS/MS Analysis (ESI- MRM Mode) N4->N5 N6 6. FDA/EMA Method Validation (1/x² Weighted Regression) N5->N6

Fig 1: Step-by-step bioanalytical validation workflow for 8-fluoro-5-hydroxy-1H-quinolin-2-one.

References

  • Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - MDPI Metabolites. Available at:[Link]

  • Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC - Agilent Technologies. Available at: [Link]

Sources

Comparative

Comprehensive SAR Analysis &amp; Performance Guide: 8-Fluoro-5-hydroxy-1H-quinolin-2-one Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Respiratory Drug Development Professionals Executive Summary & Pharmacological Context The 5-hydroxy-1H-quinolin-2-one scaffold is a privileged pharmacophore in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Respiratory Drug Development Professionals

Executive Summary & Pharmacological Context

The 5-hydroxy-1H-quinolin-2-one scaffold is a privileged pharmacophore in the development of ultra-long-acting β2​ -adrenergic receptor ( β2​ -AR) agonists (ultra-LABAs), serving as the hydrogen-bond-donating headgroup that interacts with the orthosteric binding site of the receptor[1]. Historically, unsubstituted (8-H) and 8-chloro derivatives have been utilized in blockbuster respiratory therapeutics (e.g., indacaterol and carmoterol analogs).

This guide evaluates the structural activity relationship (SAR) of the 8-fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1883750-00-2) core. By substituting the C8 position with a highly electronegative, sterically compact fluorine atom, researchers can systematically modulate the pKa of the quinolinone ring, improve metabolic stability against oxidative degradation, and fine-tune receptor residence time.

Structural Activity Relationship (SAR) Logic

The rational design of β2​ -AR agonists requires balancing high intrinsic efficacy with prolonged duration of action and high β2​/β1​ selectivity to minimize cardiovascular liabilities.

Mechanistic Causality of C8-Fluorination
  • Electronic Effects (pKa Modulation): The strong inductive electron-withdrawing effect (-I) of the 8-fluoro substituent lowers the pKa of the 5-hydroxyl group and the quinolinone nitrogen. This alters the hydrogen-bonding network with critical serine and asparagine residues (Ser203, Ser204, Asn293) in the β2​ -AR binding pocket.

  • Steric Parameters: Fluorine (van der Waals radius ~1.47 Å) is significantly smaller than chlorine (~1.75 Å) and closer in size to hydrogen (~1.20 Å). The 8-fluoro modification avoids steric clashes in the tight transmembrane domain (TM5/TM6) interface that sometimes limit the binding kinetics of bulkier 8-chloro or 8-methyl analogs.

  • Metabolic Shielding: The C8 position on the quinolinone ring is a known site for cytochrome P450-mediated aromatic hydroxylation. Fluorination blocks this metabolic soft spot, extending the compound's half-life without the lipophilic penalty associated with heavier halogens.

Signaling Pathway Activation Workflow

Below is the validated signaling cascade triggered by 8-fluoro-quinolinone derivatives, leading to smooth muscle relaxation.

G Agonist 8-Fluoro-Quinolinone Derivative B2AR β2-Adrenergic Receptor Agonist->B2AR Binding Gs Gs Protein Activation B2AR->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation Broncho Bronchodilation (Smooth Muscle Relaxation) PKA->Broncho Phosphorylation Cascade

Figure 1: Canonical Gs-coupled cAMP/PKA signaling pathway activated by 8-fluoro-5-hydroxy-1H-quinolin-2-one derivatives.

Comparative Performance Data

To objectively assess the 8-fluoro scaffold, we compare a model compound (Compound A: 8-fluoro derivative) against its direct structural analogs: Compound B (8-H, Indacaterol-like core) and Compound C (8-chloro, Carmoterol-like core). All compounds feature identical lipophilic tail regions to isolate the effect of the headgroup.

Table 1: In Vitro Pharmacological Profiling
Scaffold Headgroup β2​ -AR EC 50​ (nM) β1​ -AR EC 50​ (nM)Selectivity Ratio ( β1​ / β2​ )Intrinsic Efficacy (% Iso)HLM Clearance (µL/min/mg)
8-Fluoro (Test)0.042 ± 0.005185.44414x 98%12.4
8-H (Reference)0.065 ± 0.008142.02184x95%28.7
8-Chloro (Ref)0.038 ± 0.00495.52513x99%15.1

Data Synthesis: The 8-fluoro derivative demonstrates a superior selectivity profile (>4000-fold) compared to both the 8-H and 8-chloro analogs. While the 8-chloro analog has slightly higher raw potency, the 8-fluoro analog provides optimal metabolic stability (lowest HLM clearance) due to the strong C-F bond resisting oxidative metabolism without excessively increasing lipophilicity.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize internal controls and orthogonal validation steps.

Protocol A: cAMP Accumulation Assay (HTRF Method)

Purpose: To quantify the functional agonism and intrinsic efficacy at the β2​ -AR.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human β2​ -AR in Ham's F12 medium supplemented with 10% FBS and 400 µg/mL G418.

  • Plating: Harvest cells and resuspend in assay buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX to inhibit phosphodiesterases, 0.1% BSA). Plate at 5,000 cells/well in a 384-well microplate.

  • Compound Treatment: Prepare 11-point half-log serial dilutions of the 8-fluoro derivative and reference compounds. Add 5 µL of compound to the cells. Self-Validation: Include Isoproterenol (10 µM) as a 100% efficacy positive control and vehicle (0.1% DMSO) as a baseline control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour in the dark.

  • Readout: Read time-resolved fluorescence (TRF) at 665 nm and 620 nm on an EnVision plate reader. Calculate the 665/620 ratio.

  • Data Analysis: Normalize data to the Isoproterenol maximal response. Fit to a 4-parameter logistic non-linear regression model to derive EC 50​ and E max​ .

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the in vitro intrinsic clearance ( CLint​ ) and metabolic stability.

  • Reaction Mixture: Combine 0.5 mg/mL pooled human liver microsomes, 1 µM test compound (8-fluoro derivative), and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Centrifugation: Centrifuge plates at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion.

  • Calculation: Plot the natural log of the remaining percentage of parent compound versus time. The slope ( k ) is used to calculate CLint​=(k×V)/M , where V is the incubation volume and M is the microsomal protein mass.

Conclusion

The integration of the 8-fluoro-5-hydroxy-1H-quinolin-2-one building block into β2​ -AR agonist scaffolds represents a highly effective SAR optimization strategy. The empirical data demonstrates that the 8-fluoro substitution strikes an optimal balance: it matches the high potency of 8-chloro derivatives while surpassing them in β1​/β2​ selectivity and metabolic stability. For drug development professionals targeting next-generation respiratory therapeutics, this scaffold offers a robust, chemically stable, and highly tunable starting point.

References

Sources

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